molecular formula C20H18ClF2N3O3 B211896 Sarafloxacin Hydrochloride CAS No. 91296-87-6

Sarafloxacin Hydrochloride

货号: B211896
CAS 编号: 91296-87-6
分子量: 421.8 g/mol
InChI 键: KNWODGJQLCISLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sarafloxacin hydrochloride is a member of quinolines.
See also: Sarafloxacin (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWODGJQLCISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98105-99-8 (Parent)
Record name Sarafloxacin hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID8045939
Record name Sarafloxacin hydrochloride
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Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91296-87-6
Record name Sarafloxacin hydrochloride
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Record name Sarafloxacin hydrochloride [USAN]
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Record name SARAFLOXACIN HYDROCHLORIDE
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Record name Sarafloxacin hydrochloride
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Record name SARAFLOXACIN HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The following sections detail the chemical reactions, experimental protocols, and quantitative data derived from key patents and scientific literature, offering a practical resource for professionals in drug development and chemical research.

Core Synthesis Pathway

The manufacturing of this compound is a multi-step chemical synthesis. The primary and most commonly cited pathway involves the reaction of 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid with piperazine. This key reaction is followed by a series of purification and salt formation steps to yield the final active pharmaceutical ingredient.

A generalized workflow for this synthesis is depicted below:

Synthesis_Workflow Reactants 7-chloro-6-fluoro-1-p-fluorophenyl- 1,4-oxoquinoline-3-carboxylic acid + Piperazine Reaction Heat Preservation Reflux Reactants->Reaction Solvent_Recovery Solvent and Piperazine Recovery Reaction->Solvent_Recovery Purification1 pH Adjustment (≥13) + Filtration Solvent_Recovery->Purification1 Purification2 Salting Out + Filtration Purification1->Purification2 Sarafloxacin_Crystal Sarafloxacin Wet Crystal (pH 7.0-7.3) Purification2->Sarafloxacin_Crystal Salt_Formation Addition of HCl in Ethanol Sarafloxacin_Crystal->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the successful synthesis of this compound. The following protocols are based on procedures outlined in publicly available patents.

Protocol 1: Synthesis of Sarafloxacin from 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid

This protocol details the initial condensation reaction to form the core sarafloxacin molecule.

  • Reaction Setup: In a 250 ml reaction flask, introduce 100 g of a solvent (e.g., n-butanol, isopropanol), 25 g (0.07 mol) of 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid, and 35 g (0.41 mol) of piperazine.[1][2]

  • Reflux: Heat the mixture to reflux and maintain for 9-10 hours.[1][2]

  • Solvent Recovery: After the reaction is complete, recover the solvent and excess piperazine.[1][2]

  • Initial Purification: Add 120 g of water to the residue. Adjust the pH to ≥13 using a 30% sodium hydroxide solution to dissolve the product. Filter the solution.[1][2]

  • Salting Out: To the filtrate, add a salt (e.g., sodium chloride, potassium chloride) to precipitate impurities, and filter again.[1][2]

  • Crystallization of Sarafloxacin: Adjust the pH of the filtrate to 7.0-7.3 with an acid (e.g., dilute sulfuric acid, hydrochloric acid) to crystallize the sarafloxacin base. Collect the wet crystal product.[1][2]

Protocol 2: Conversion of Sarafloxacin to this compound

This protocol describes the final salt formation step.

  • Solvent Addition: Place the wet sarafloxacin crystal product into 120 g of 85% ethanol.[1]

  • Heating: Heat the mixture to reflux.[1]

  • Acidification: Add reagent-grade hydrochloric acid to adjust the pH to 2.0-2.5.[1][2]

  • Crystallization and Recovery: Cool the solution to induce crystallization. Filter and dry the resulting solid to obtain this compound.[1][2] The final product should have a purity of ≥99% as determined by HPLC.[1][2]

Quantitative Data Summary

The yield and purity of this compound can vary depending on the specific solvents and reagents used in the synthesis. The following tables summarize the quantitative data from various experimental examples found in the literature.

Table 1: Influence of Solvent on Reaction Yield and Purity [1][2]

SolventReaction Time (hours)Yield (%)Purity (HPLC) (%)Purity (Titration) (%)
n-Butanol1075.0≥99≥99
Isopropanol1073.0≥99≥99
Isoamyl alcohol970.0≥99≥99
Primary isoamyl alcohol & n-butanol971.0≥99≥99
Primary isoamyl alcohol & Isopropanol972.0≥99≥99

Table 2: Influence of Salting-Out Agent on Reaction Yield [1]

Salting-Out AgentYield (%)
Sodium chloride73.0 - 75.0
Sodium sulfate71.0
Calcium chloride72.0
Potassium chloride70.0

Alternative Synthesis Approach

An alternative method for preparing this compound involves the reaction of 2,4-dichloro-5-fluoro-acetophenone with formyl trimethyl ammonium methyl sulfate.[3] This process aims to reduce the number of synthesis steps and improve the overall yield.[3]

The logical flow of this alternative synthesis is outlined below:

Alternative_Synthesis Start 2,4-dichloro-5-fluoro-acetophenone + formyl trimethyl ammonium mono-methyl sulfate Step1 Reaction with p-fluoroaniline Start->Step1 Intermediate1 α-(2,4-dichloro-5-fluorobenzoyl)- β-(4-fluoroanilino) methyl acrylate Step1->Intermediate1 Step2 Cyclization with NaH Intermediate1->Step2 Intermediate2 7-chloro-6-fluoro-1-p-fluorophenyl- 1,4-dihydro-4-oxoquinoline-3-carboxylic acid Step2->Intermediate2 Step3 Reaction with Piperazine Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Alternative synthesis route for this compound.

This alternative pathway reports a yield of 87.9% for the formation of the quinoline carboxylic acid intermediate.[3] The final product, after reaction with piperazine and conversion to the hydrochloride salt, demonstrated a purity of 99.07% by HPLC.[3]

Mechanism of Action

While not directly related to its synthesis, understanding the mechanism of action of Sarafloxacin is crucial for drug development professionals. As a fluoroquinolone antibiotic, Sarafloxacin targets bacterial DNA gyrase, an enzyme essential for relieving DNA strain during replication.[4] By inhibiting this enzyme, Sarafloxacin halts DNA synthesis and, consequently, cell division in a wide range of gram-positive and gram-negative bacteria.[4]

References

In-Depth Technical Guide: The Antibacterial Spectrum of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The document details its mechanism of action, presents available quantitative data on its efficacy against various bacterial species, outlines the experimental protocols for determining its antibacterial activity, and includes visualizations of key pathways and workflows.

Introduction

This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Primarily utilized in veterinary medicine, it has been effective in treating bacterial infections in poultry and livestock.[2] Its targeted mechanism of action and broad efficacy make it a subject of interest for microbiological research and antimicrobial development.[2]

Mechanism of Action

As a member of the fluoroquinolone class, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[2]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of sarafloxacin is DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, sarafloxacin prevents the resealing of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, sarafloxacin's primary target is often topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, ultimately halting cell division.

The dual-targeting mechanism contributes to the broad-spectrum activity of sarafloxacin and can help to minimize the development of bacterial resistance.[2]

Sarafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA_Gyrase Sarafloxacin->DNA_Gyrase Inhibits (Gram-negative primary target) Topoisomerase_IV Topoisomerase_IV Sarafloxacin->Topoisomerase_IV Inhibits (Gram-positive primary target) DNA_Replication_Transcription DNA_Replication_Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Chromosome_Segregation Chromosome_Segregation Topoisomerase_IV->Chromosome_Segregation Enables Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Transcription->Bacterial_Cell_Death Disruption leads to Chromosome_Segregation->Bacterial_Cell_Death Failure leads to

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum: Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Gram StainBacterial SpeciesStrainMIC (µg/mL)Reference
Gram-Positive Staphylococcus aureusATCC 292130.06 - 0.25[3]
Enterococcus faecalisATCC 292120.5 - 2[3]
Peptococcus spp.Clinical Isolates0.5 - 2[4]
Peptostreptococcus spp.Human Gut Flora IsolatesMIC50: 0.125[1]
Eubacterium spp.Clinical Isolates0.5 - 2[4]
Actinomyces spp.Clinical Isolates0.5 - 2[4]
Gram-Negative Escherichia coliATCC 259220.008 - 0.03[3]
Escherichia coliO78 (Avian Pathogenic)0.125 - 0.25[5]
Pseudomonas aeruginosaATCC 278530.12 - 1[3]
Bacteroides spp.Clinical Isolates0.5 - 2[4]
Fusobacterium spp.Clinical Isolates0.5 - 2[4]
Pasteurella multocidaNot SpecifiedStrong inhibitory effect[6]
Salmonella spp.Not SpecifiedStrong inhibitory effect[6]
Proteus spp.Not SpecifiedStrong inhibitory effect[6]
Haemophilus spp.Not SpecifiedStrong inhibitory effect[6]

Experimental Protocols: MIC Determination

The antibacterial activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized and widely accepted protocol.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.

Materials
  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water, potentially with minimal NaOH or HCl for dissolution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Spectrophotometer or McFarland turbidity standards

  • Sterile petri dishes, tubes, and pipettes

  • Incubator

Methodology
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the powder in a suitable solvent to a known high concentration (e.g., 1280 µg/mL). This solution should be prepared aseptically and can be sterilized by membrane filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • Select several isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add an equal volume (e.g., 50 µL) of the sarafloxacin stock solution to the first well of each row to be tested, resulting in the highest desired concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well in the dilution series.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to their final test values and achieve the target inoculum density.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • The results can also be read using a microplate reader to measure the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock_Solution Prepare Sarafloxacin Stock Solution Serial_Dilution Perform Serial Dilutions of Sarafloxacin Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup Dispense Broth in 96-Well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (16-20h at 37°C) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Figure 2: Broth Microdilution MIC Testing Workflow.

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development, facilitating further investigation and application of this fluoroquinolone antibiotic.

References

The Core Mechanisms of Bacterial Resistance to Sarafloxacin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, has been utilized in veterinary medicine to combat a range of bacterial infections.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination, and their disruption leads to bacterial cell death. However, the emergence and spread of bacterial resistance to sarafloxacin and other fluoroquinolones pose a significant challenge. This technical guide provides an in-depth exploration of the core mechanisms underlying this resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The primary mechanisms of resistance to sarafloxacin can be categorized into three main areas: modification of the drug's target enzymes, reduction of intracellular drug concentration, and plasmid-mediated resistance. Often, high-level resistance is a result of the accumulation of multiple resistance mechanisms within a single bacterium.

Target Site Modifications: Alterations in DNA Gyrase and Topoisomerase IV

The most significant mechanism of high-level resistance to sarafloxacin involves mutations in the genes encoding its primary targets: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). These mutations typically occur within a specific region of these genes known as the Quinolone Resistance-Determining Region (QRDR).

In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones, while in Gram-positive bacteria, topoisomerase IV is often the initial target. A single amino acid substitution in the QRDR of the primary target can lead to a noticeable increase in the Minimum Inhibitory Concentration (MIC) of sarafloxacin. The accumulation of mutations in both DNA gyrase and topoisomerase IV genes can result in high-level clinical resistance. Common mutations in the gyrA gene are frequently observed at codons Ser-83 and Asp-87, while in the parC gene, mutations often occur at codons Ser-80 and Glu-84 in Escherichia coli.[2][3][4]

Quantitative Data on Target Site Mutations and Sarafloxacin MIC

The following table summarizes the impact of target site mutations on the Minimum Inhibitory Concentration (MIC) of sarafloxacin and the closely related fluoroquinolone, ciprofloxacin. These values illustrate the stepwise increase in resistance with the accumulation of mutations.

OrganismResistance MechanismSarafloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference Strain MIC (µg/mL)
Escherichia coliSusceptible (e.g., ATCC 25922)0.008 - 0.030.004 - 0.0160.008 - 0.03 (Sarafloxacin)
Escherichia coliResistant≥ 0.25--
Escherichia coliSingle gyrA mutation (e.g., Ser83→Leu)-0.062 - 40.004 - 0.016
Escherichia coliDouble gyrA mutation (e.g., Ser83→Leu, Asp87→Asn)-≥ 40.004 - 0.016
Escherichia coligyrA and parC mutations-≥ 320.004 - 0.016
Pseudomonas aeruginosaSusceptible (e.g., ATCC 27853)0.12 - 1-0.12 - 1 (Sarafloxacin)
Staphylococcus aureusSusceptible (e.g., ATCC 29213)0.06 - 0.25-0.06 - 0.25 (Sarafloxacin)
Enterococcus faecalisSusceptible (e.g., ATCC 29212)0.5 - 2-0.5 - 2 (Sarafloxacin)
Salmonella spp.Single gyrA mutation-Increased from ≤0.06 to >0.06≤0.06
Salmonella spp.Double gyrA mutation-8 - 32≤0.06
Salmonella spp.gyrA and parC mutations-16 - 64≤0.06

Note: Data for ciprofloxacin is included to demonstrate the general effect of specific mutations on fluoroquinolone resistance, due to the limited availability of such detailed data specifically for sarafloxacin.

TargetSiteModification cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanism Sarafloxacin Sarafloxacin GyrA DNA Gyrase (GyrA) Sarafloxacin->GyrA Inhibits ParC Topoisomerase IV (ParC) Sarafloxacin->ParC Inhibits DNA_Replication DNA Replication Blocked Mutated_GyrA Mutated DNA Gyrase (gyrA) GyrA->Mutated_GyrA Mutation in QRDR Mutated_ParC Mutated Topoisomerase IV (parC) ParC->Mutated_ParC Mutation in QRDR DNA_Replication_Continues DNA Replication Continues Sarafloxacin_Res Sarafloxacin Sarafloxacin_Res->Mutated_GyrA Reduced Binding Sarafloxacin_Res->Mutated_ParC Reduced Binding

Target Site Modification Resistance Pathway.

Reduced Intracellular Drug Accumulation

Another prevalent mechanism of resistance is the reduction of sarafloxacin concentration inside the bacterial cell. This is primarily achieved through two synergistic processes: decreased drug influx and increased drug efflux.

Overexpression of Efflux Pumps

Bacteria possess membrane-embedded proteins known as efflux pumps that can actively transport a wide range of substrates, including antibiotics, out of the cell.[5] Overexpression of these pumps is a common mechanism of resistance to fluoroquinolones. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, are major contributors to fluoroquinolone resistance.[6] In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS), like NorA in S. aureus, play a similar role.[7]

The overexpression of these efflux pumps can be caused by mutations in their regulatory genes. For instance, mutations in the marR, soxR, or acrR genes can lead to the upregulation of the AcrAB-TolC pump in E. coli.

Quantitative Data on Efflux Pump Overexpression and Sarafloxacin MIC

The following table demonstrates the effect of efflux pump activity on the MIC of fluoroquinolones. The use of an efflux pump inhibitor (EPI) can reverse this resistance, confirming the role of the pump.

OrganismConditionCiprofloxacin MIC (µg/mL)Ciprofloxacin MIC with EPI (µg/mL)
Staphylococcus aureusEfflux pump (NorA) overexpressing strain0.50.125 - 0.25
Mycobacterium tuberculosisEfflux pump overexpressing strainIncreasedDecreased with verapamil (EPI)
Escherichia coliEfflux pump overexpressing strainIncreasedDecreased with EPI

Note: Data is primarily for ciprofloxacin as it is a common substrate for these efflux pumps and specific quantitative data for sarafloxacin is limited.

Reduced Drug Accumulation via Efflux Pumps.
Decreased Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier. Fluoroquinolones typically enter the cell through porin channels. Mutations that lead to a decrease in the number or alter the structure of these porins can reduce the influx of sarafloxacin, contributing to resistance. This mechanism alone usually confers a low level of resistance but can act synergistically with other resistance mechanisms.

Plasmid-Mediated Resistance

Resistance to sarafloxacin can also be acquired through the horizontal transfer of plasmids carrying specific resistance genes. These mechanisms generally provide a low level of resistance but can facilitate the selection of higher-level resistance mutations.

  • qnr genes: These genes (qnrA, qnrB, qnrS, etc.) encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.

  • aac(6')-Ib-cr gene: This gene encodes a variant of an aminoglycoside acetyltransferase that is capable of acetylating and thereby inactivating certain fluoroquinolones, including ciprofloxacin.

  • Plasmid-encoded efflux pumps: Plasmids can also carry genes for efflux pumps, such as qepA and oqxAB, which contribute to reduced intracellular drug concentrations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the sarafloxacin stock solution, diluted to twice the highest desired final concentration, to the wells in the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.

MIC_Workflow start Start prepare_antibiotic Prepare Sarafloxacin Stock Solution start->prepare_antibiotic serial_dilution Perform Serial Dilutions of Sarafloxacin prepare_antibiotic->serial_dilution prepare_plate Prepare 96-well Plate with Broth prepare_plate->serial_dilution inoculate_plate Inoculate Plate with Bacteria serial_dilution->inoculate_plate prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate_plate incubate Incubate Plate (16-20h at 37°C) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Broth Microdilution MIC Determination Workflow.
Sequencing of gyrA and parC QRDRs

This protocol outlines the general steps for identifying mutations in the QRDRs of the gyrA and parC genes.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial culture using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design primers that flank the QRDR of the gyrA and parC genes.

    • Perform PCR using the extracted genomic DNA as a template. The reaction mixture typically includes DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.

    • Use the following general PCR cycling conditions, optimizing the annealing temperature as needed:

      • Initial denaturation: 94°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 10 minutes.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC gene sequences from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.

Efflux Pump Activity Assay

This assay uses a fluorescent dye, such as ethidium bromide (EtBr), which is a substrate for many efflux pumps, to qualitatively or quantitatively assess efflux activity.

Protocol:

  • Bacterial Cell Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a buffer such as phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Loading with Fluorescent Substrate:

    • Pre-load the cells with EtBr in the presence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates the proton motive force required for many efflux pumps to function. This allows for maximum accumulation of the dye.

  • Washing: Centrifuge the cells to remove the extracellular EtBr and EPI, and resuspend them in fresh buffer.

  • Initiating Efflux: Re-energize the cells by adding a carbon source like glucose. This will restore the energy supply to the efflux pumps, and they will begin to pump out the EtBr.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux. This can be compared between a resistant strain and a susceptible control, or the same strain with and without an EPI.

Conclusion

Bacterial resistance to this compound is a multifaceted issue driven by a combination of mechanisms. The primary drivers of high-level resistance are mutations in the target enzymes, DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps that reduce the intracellular concentration of the drug. Plasmid-mediated resistance also contributes to the spread of low-level resistance. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the development of strategies to combat the growing threat of antibiotic resistance. This includes the design of new fluoroquinolones that are less susceptible to these resistance mechanisms and the development of adjuvants, such as efflux pump inhibitors, to restore the efficacy of existing antibiotics. Continuous surveillance of resistance mechanisms in clinical and veterinary settings is essential for informed therapeutic decisions and to preserve the utility of this important class of antibiotics.

References

In Vitro Activity of Sarafloxacin Hydrochloride Against Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of sarafloxacin hydrochloride against Escherichia coli. Sarafloxacin, a fluoroquinolone antibiotic developed for veterinary use, has demonstrated significant efficacy against a range of bacterial pathogens, including avian pathogenic E. coli (APEC). This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows to support further research and development.

Core Efficacy Data

The in vitro potency of sarafloxacin against E. coli is well-documented through various susceptibility testing methods. The following tables summarize key quantitative metrics from multiple studies, providing a comparative view of its antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against E. coli
E. coli StrainMIC (µg/mL)Testing MethodReference(s)
ATCC 259220.008 - 0.03Broth Microdilution[1]
O780.125 - 0.25Broth Microdilution[2]
Commensal (from flock with no recent fluoroquinolone use)0.15 (MIC50)Not specified[3]
Commensal (from flock treated with sarafloxacin)0.5 (MIC50)Not specified[3]
Colibacillosis Isolates (Susceptible)≤ 0.06Not specified[1]
Colibacillosis Isolates (Resistant)≥ 0.25Not specified[1]
Table 2: Minimum Bactericidal Concentration (MBC) and Mutant Prevention Concentration (MPC) of Sarafloxacin Against E. coli
E. coli StrainParameterConcentration (µg/mL)MediumReference(s)
O78MBC0.25Mueller-Hinton Broth (MHB)[2][4][5]
O78MBC0.25Serum[2][4][5]
O78MPC1.0Mueller-Hinton Broth (MHB)[2][4][5]
Table 3: Zone of Inhibition Diameters for E. coli
E. coli StrainDisk Potency (µg)Zone Diameter (mm)InterpretationReference(s)
ATCC 25922530 - 36Susceptible[1]
Colibacillosis Isolates5≥ 25Susceptible[1]
Colibacillosis Isolates5≤ 21Resistant[1]

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] In Gram-negative bacteria such as E. coli, DNA gyrase is the primary target.

The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for the initiation of DNA replication and transcription. This leads to a cascade of events including the arrest of DNA synthesis, induction of the SOS response, and ultimately, cell death.[6]

Mechanism_of_Action cluster_cell E. coli Cell Sarafloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Mechanism of Sarafloxacin Action on E. coli.

Experimental Protocols

The assessment of sarafloxacin's in vitro activity against E. coli relies on standardized antimicrobial susceptibility testing methods. Below are detailed protocols based on the methodologies cited in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow A Prepare standardized E. coli inoculum (e.g., 0.5 McFarland) C Inoculate microtiter plate wells containing Sarafloxacin dilutions with E. coli suspension A->C B Prepare serial two-fold dilutions of Sarafloxacin HCl in Mueller-Hinton Broth (MHB) B->C D Include positive (no drug) and negative (no bacteria) control wells E Incubate at 35-37°C for 16-20 hours C->E F Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. E->F

Broth Microdilution Workflow for MIC Determination.

Procedure:

  • Inoculum Preparation: An E. coli suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension.

  • Controls: A growth control well (MHB with bacteria, no drug) and a sterility control well (MHB only) are included.

  • Incubation: The plate is incubated under aerobic conditions at 35-37°C for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.[1]

Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

Disk_Diffusion_Workflow A Prepare standardized E. coli inoculum (e.g., 0.5 McFarland) B Evenly swab the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate A->B C Aseptically apply a 5 µg Sarafloxacin disk to the surface of the agar B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure the diameter (mm) of the zone of complete growth inhibition D->E F Interpret results as Susceptible, Intermediate, or Resistant based on established breakpoints E->F

Disk Diffusion Workflow for Susceptibility Testing.

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Plating: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: A paper disk impregnated with a specified amount of sarafloxacin (e.g., 5 µg) is placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16 to 24 hours.

  • Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.[1]

Resistance Mechanisms in E. coli

Resistance to fluoroquinolones, including sarafloxacin, in E. coli primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the target genes, gyrA and parC.[8][9] Additionally, overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to reduced susceptibility.[9] Studies have shown that prior exposure of E. coli populations to sarafloxacin can lead to an increase in the MIC50 values, indicating the development of resistance.[3] The emergence of resistance is a critical consideration in the clinical application of sarafloxacin.[10]

References

Pharmacokinetics of Sarafloxacin Hydrochloride in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic that has been utilized in veterinary medicine for the management of bacterial infections in poultry. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance and tissue residues. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various poultry species, focusing on key parameters, experimental methodologies, and analytical techniques. The information presented is compiled from peer-reviewed scientific literature to support research and development in the field of veterinary pharmacology.

Pharmacokinetic Parameters

The pharmacokinetic profile of sarafloxacin has been characterized in broiler chickens and Muscovy ducks following intravenous (IV), intramuscular (IM), and oral (p.o.) administration. The key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Broiler Chickens After a Single 10 mg/kg Dose.[1]
ParameterIntravenous (IV)Intramuscular (IM)Oral (p.o.)
Maximum Concentration (Cmax; µg/mL) -1.110.79
Time to Cmax (Tmax; h) -0.50.75
Area Under the Curve (AUC; µg·h/mL) 8.336.014.96
Elimination Half-life (t½β; h) 2.536.813.89
Bioavailability (F; %) -72.159.6
Volume of Distribution at steady state (Vd(ss); L/kg) 3.40--
Total Body Clearance (ClB; L/kg/h) 1.20--
Table 2: Pharmacokinetic Parameters of Sarafloxacin in Muscovy Ducks After a Single 10 mg/kg Dose.[2][3][4]
ParameterIntravenous (IV)Oral (p.o.)
Maximum Concentration (Cmax; µg/mL) -2.03 ± 0.73
Time to Cmax (Tmax; h) -0.44 ± 0.16
Area Under the Curve (AUC0-24h; µg·h/mL) 8.57 ± 0.598.37 ± 0.29
Elimination Half-life (t½β; h) 6.11 ± 0.998.21 ± 0.64
Bioavailability (F; %) -97.6

Note: Data for Muscovy ducks are presented as mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of sarafloxacin in poultry.

Animal Models and Housing
  • Broiler Chickens: Healthy broiler chickens were used in the pharmacokinetic studies. The animals were determined to be in good health by physical examination prior to drug administration.[2]

  • Muscovy Ducks: Healthy Muscovy ducks, approximately 100-120 days old and weighing between 2.4-2.6 kg, were utilized.[3] The ducks were housed and handled according to the guidelines of the American Association for Accreditation of Laboratory Animal Care (AAALAC).[4]

Drug Administration and Dosing

A single dose of 10 mg/kg body weight of sarafloxacin was administered in the primary studies.[5]

  • Intravenous (IV) Administration: Sarafloxacin was injected into the brachial vein.[2] In Muscovy ducks, a 2.5% solution was used for intravenous injection into the left brachial vein.[4]

  • Intramuscular (IM) Administration: The drug was injected into the pectoral musculature of the broiler chickens.[2]

  • Oral (p.o.) Administration: Sarafloxacin was administered directly into the crop.[4] For Muscovy ducks, a 5% soluble powder was used for oral administration.[4] In some studies with broiler chickens, sarafloxacin was administered via the drinking water.[1]

Sample Collection and Processing
  • Blood Sampling: Blood samples were collected from the brachial vein at predetermined time points after drug administration.[4] For intravenous administration in Muscovy ducks, samples were collected at 0, 5, 15, 30, and 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-administration. For oral administration, collection times were 0, 10, 20, 30, and 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours.[4]

  • Plasma/Serum Preparation: Plasma was separated from blood samples by centrifugation and stored at -20°C until analysis.[2]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of sarafloxacin in plasma and tissue samples was predominantly determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Sample Preparation for HPLC Analysis

A common procedure for plasma sample preparation involves protein precipitation followed by extraction. For instance, plasma samples can be deproteinized with perchloric acid, neutralized with potassium carbonate, and the supernatant extracted with dichloromethane. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

HPLC Conditions
  • Column: A reversed-phase C18 column is typically used for the separation of sarafloxacin.

  • Mobile Phase: The mobile phase often consists of a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile.[4] A representative mobile phase composition is acetonitrile and 0.1% trifluoroacetic acid in a 29:71 (v:v) ratio.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: Fluorescence detection is employed with an excitation wavelength of approximately 280 nm and an emission wavelength of around 460 nm.[4]

  • Quantification: The concentration of sarafloxacin is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the drug. The standard curve for sarafloxacin has been shown to be linear in the range of 0.02–10 µg/mL.[4] The limit of detection (LOD) and limit of quantitation (LOQ) for this method have been reported to be 0.01 and 0.02 µg/mL, respectively.[4]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of sarafloxacin in poultry.

G cluster_0 Animal Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis A Acclimatization of Poultry (Broiler Chickens or Ducks) B Drug Administration (IV, IM, or Oral) A->B C Serial Blood Sampling (Brachial Vein) B->C D Plasma/Serum Separation (Centrifugation) C->D E Sample Storage (-20°C) D->E F Sample Preparation (Protein Precipitation & Extraction) E->F G HPLC Analysis (C18 Column, Fluorescence Detection) F->G H Data Acquisition (Chromatogram) G->H I Pharmacokinetic Modeling (Non-compartmental Analysis) H->I J Determination of Parameters (Cmax, Tmax, AUC, t½, etc.) I->J G PK Pharmacokinetics (PK) 'What the body does to the drug' (Absorption, Distribution, Metabolism, Excretion) Integration PK/PD Integration (AUC/MIC, Cmax/MIC) PK->Integration PD Pharmacodynamics (PD) 'What the drug does to the body' (MIC, MPC) PD->Integration Dosage Optimized Dosage Regimen Integration->Dosage

References

An In-depth Technical Guide to the Physicochemical Properties of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The information is presented to support research and development activities, with a focus on accurate molecular data.

Quantitative Physicochemical Data

Sarafloxacin can be found in its free base form as well as its hydrochloride salt, which may be anhydrous or hydrated. Understanding the specific form is critical for accurate experimental design and formulation. The molecular formula and weight differ between these forms, as detailed in the table below.

Compound NameChemical FormulaMolar Mass ( g/mol )Form
Sarafloxacin (Free Base)C₂₀H₁₇F₂N₃O₃385.4[1]Free Base
This compoundC₂₀H₁₇F₂N₃O₃ • HCl~421.83[2][3][4][5]Anhydrous Salt
This compound TrihydrateC₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O475.87[6][7]Hydrated Salt

Methodologies for Data Determination

The quantitative data presented in this guide are based on standardized, publicly available information from reputable chemical databases and suppliers.

  • Molecular Weight Calculation: The molar masses are computed based on the chemical formulas and the standard atomic weights of the constituent elements (Carbon, Hydrogen, Fluorine, Nitrogen, Oxygen, and Chlorine). Values from different sources may vary slightly due to rounding conventions. For instance, PubChem computes the molecular weight of the anhydrous hydrochloride form as 421.8 g/mol [5], while other suppliers list it as 421.82 g/mol or 421.83 g/mol [2][3][4]. The trihydrate form includes the additional mass of three water molecules[6][7].

  • Data Sourcing: The information compiled herein is aggregated from established chemical information databases such as PubChem and commercial supplier specifications. These sources provide experimentally verified or computationally derived data that are widely accepted within the scientific community.

Visualization of Sarafloxacin Forms

The logical relationship between the different forms of Sarafloxacin is illustrated in the diagram below. This visualization clarifies the transition from the free base to the hydrochloride salt and its hydrated form, along with their respective chemical formulas and molecular weights.

Caption: Relationship between Sarafloxacin forms.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of sarafloxacin hydrochloride using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is applicable for the determination of sarafloxacin in bulk drug substances and can be adapted for various formulations. The protocol includes comprehensive details on instrumentation, reagent preparation, and experimental procedures, along with a summary of method validation parameters.

Introduction

This compound is a fluoroquinolone antibiotic used in veterinary medicine. Accurate and reliable analytical methods are crucial for quality control, stability studies, and residue analysis. HPLC is a powerful technique for the separation, identification, and quantification of sarafloxacin due to its high resolution, sensitivity, and specificity. This application note describes a robust HPLC method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A simple, rapid, and accurate HPLC method for the determination of Sarafloxacin has been developed.[1] The analysis is performed on a standard HPLC system equipped with a UV detector. The key instrumental parameters are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Isocratic Pumping System with UV-Vis Detector
Column µ-Bondapak C18 (3.9 mm x 300 mm)[2]
Mobile Phase Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 278 nm[2]
Column Temperature 15°C[2]
Injection Volume 20 µL
Reagents and Solutions
  • This compound Reference Standard: High-purity standard for calibration and control purposes.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Triethylamine: Analytical grade.

  • Water: HPLC grade or ultrapure water.

Mobile Phase Preparation:

  • Prepare a 2 mmol/L phosphoric acid solution by diluting the appropriate amount of concentrated phosphoric acid in HPLC grade water.

  • Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.

  • Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a ratio of 30:5:65 (v/v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a mixture of acetonitrile and water (1:1 v/v) to obtain a stock solution of a known concentration.[2]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

While a complete validation report for this specific method is not publicly available, the following table summarizes typical validation parameters for HPLC analysis of fluoroquinolones, based on a validated method for the structurally similar compound, sparfloxacin.[2][3] These parameters demonstrate the method's suitability for its intended purpose.

Table 2: Method Validation Parameters

ParameterTypical SpecificationFinding
Linearity (R²) ≥ 0.99[3]The method is linear over the concentration range of 0.2–10 µg/mL.[3]
Accuracy (% Recovery) 80 - 120%[3]Within-run accuracy for the lower limit of quantitation (LLOQ) is typically between 90.3–118.0%.[3]
Precision (% RSD) Within-run: ≤ 2%, Between-run: ≤ 5%Within-run precision has been reported to be between 0.00% and 0.88%, with between-run precision ranging from 0.24% to 0.77%.[3]
Limit of Quantitation (LOQ) ReportableA lower limit of quantitation (LLOQ) of 0.2 µg/mL has been established for similar compounds.[3]
Specificity No interference at the retention time of the analyteThe method is selective, with no interference from impurities or other components.[2]

Experimental Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column) prep_mobile->hplc_system Equilibration prep_std Standard Solution Preparation prep_std->hplc_system Injection prep_sample Sample Preparation prep_sample->hplc_system Injection detector UV Detector (278 nm) hplc_system->detector data_acq Data Acquisition System detector->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Sarafloxacin integration->quantification calibration->quantification G cluster_core Core Method Attributes cluster_performance Performance Characteristics Reliability Reliable Analytical Method Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability LOQ Limit of Quantitation (LOQ) Precision->LOQ Specificity Specificity Specificity->Reliability LOD Limit of Detection (LOD) Specificity->LOD Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Reliability LOD->LOQ LOQ->Reliability

References

Application Note: High-Throughput Analysis of Sarafloxacin in Animal-Derived Food Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of sarafloxacin, a fluoroquinolone antibiotic, in various animal-derived food matrices such as milk, poultry, and fish tissue. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is intended for researchers, scientists, and professionals in the field of drug development and food safety to ensure compliance with regulatory limits and safeguard consumer health. The described workflow, from sample extraction to data acquisition, provides reliable and reproducible results suitable for high-throughput screening and confirmatory analysis.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The potential for sarafloxacin residues to persist in animal-derived food products poses a risk to human health, including the development of antibiotic resistance. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sarafloxacin in various food commodities. To enforce these regulations, sensitive and specific analytical methods are required.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the technique of choice for the analysis of veterinary drug residues due to its high sensitivity and selectivity.[1] This application note provides a comprehensive protocol for the extraction, identification, and quantification of sarafloxacin in complex biological matrices using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of sarafloxacin is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Tissue/Milk Extraction Extraction Homogenization->Extraction Acetonitrile/Formic Acid Cleanup Cleanup Extraction->Cleanup dSPE/SPE LC Separation LC Separation Cleanup->LC Separation Reconstituted Extract MS Detection MS Detection LC Separation->MS Detection Eluent Quantification Quantification MS Detection->Quantification MRM Data Confirmation Confirmation Quantification->Confirmation Ion Ratios

Figure 1: Experimental workflow for sarafloxacin analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applicable to various food matrices.[2][3]

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (88%)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate internal standard (e.g., ciprofloxacin-d8) to a final concentration of 100 µg/kg.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Sarafloxacin:

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
386.1368.1342.128 / 24
Note: Collision energies should be optimized for the specific instrument used.[2]

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of sarafloxacin in various food matrices.

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Milk0.10.385-105[2]
Chicken Muscle0.51.590-110[3]
Fish Tissue0.20.688-102[4]
Pork0.31.087-108[1]

LOD: Limit of Detection, LOQ: Limit of Quantification

Logical Relationship Diagram

The logical relationship for the confirmation of sarafloxacin identity using LC-MS/MS is based on the precursor-product ion transitions.

logical_relationship cluster_ms Mass Spectrometry cluster_confirmation Confirmation Criteria Precursor Ion (m/z 386.1) Precursor Ion (m/z 386.1) Product Ion 1 (m/z 368.1) Product Ion 1 (m/z 368.1) Precursor Ion (m/z 386.1)->Product Ion 1 (m/z 368.1) Quantifier Product Ion 2 (m/z 342.1) Product Ion 2 (m/z 342.1) Precursor Ion (m/z 386.1)->Product Ion 2 (m/z 342.1) Qualifier Retention Time Match Retention Time Match Precursor Ion (m/z 386.1)->Retention Time Match Ion Ratio Consistency Ion Ratio Consistency Product Ion 1 (m/z 368.1)->Ion Ratio Consistency Product Ion 2 (m/z 342.1)->Ion Ratio Consistency

Figure 2: Logic for MS/MS confirmation of sarafloxacin.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of sarafloxacin residues in a variety of animal-derived food products. The use of a QuEChERS-based sample preparation protocol offers a simple and effective means of extracting the analyte from complex matrices, while the specificity of tandem mass spectrometry ensures accurate quantification and confirmation. This method is well-suited for routine monitoring and can be adapted for the analysis of other fluoroquinolone antibiotics.

References

Application Notes and Protocols: Sarafloxacin Hydrochloride for Avian Species

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Sarafloxacin is a fluoroquinolone antibiotic. The use of fluoroquinolones in poultry has been subject to regulatory scrutiny and restrictions in various jurisdictions, including the withdrawal of approval for use in poultry in the United States by the FDA, due to concerns about the development of antimicrobial resistance.[1] These notes are intended for research and drug development purposes only and do not constitute a recommendation for clinical use.

Introduction

Sarafloxacin hydrochloride is a broad-spectrum synthetic fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[2][3] It is water-soluble and has been historically used in veterinary medicine, particularly in poultry, to treat and control infectious diseases caused by susceptible pathogens.[3][4] The primary mechanism of action involves the inhibition of essential bacterial enzymes, leading to the disruption of DNA replication and ultimately cell death.[2][3] This document provides detailed application notes, summarizing key quantitative data and experimental protocols relevant to the use of this compound in chickens and other poultry.

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily Topoisomerase IV.[5] These enzymes are crucial for managing DNA supercoiling, replication, recombination, and repair. By inhibiting these enzymes, sarafloxacin prevents the bacterial DNA from unwinding and duplicating, thereby halting cell division and growth.[2][3]

cluster_drug Pharmacological Action cluster_target Bacterial Target Enzymes cluster_process Inhibited Cellular Processes Sarafloxacin Sarafloxacin HCl DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to Outcome Bactericidal Effect DNA_Replication->Outcome Inhibition leads to

Caption: Mechanism of action of this compound.

Dosage and Administration Protocols

Sarafloxacin is typically administered to poultry orally via drinking water. Dosages can vary based on the specific pathogen, severity of infection, and age of the birds.

Table 1: Summary of Reported Oral Dosages for Chickens & Poultry

Dosage Regimen Equivalent Body Weight Dose Duration Target Pathogens/Indications Reference(s)
0.5 - 1 g / 1 L drinking water Not specified 3 - 5 days Colibacillosis, Salmonellosis, Mycoplasmosis, Staphylococcal infections [4][6]
20 mg / 1 L drinking water ~4 mg/kg BW (for 3-week-old chickens) Not specified General treatment [7]
20 mg / 1 L drinking water ~5 mg/kg BW 3 days Escherichia coli (Colibacillosis) [8][9]
0.5 g / 10 kg body weight 50 mg/kg BW 3 days (4-5 for Salmonellosis) Colibacillosis, Salmonellosis, Necrotic enteritis, Septicemia, Mycoplasmosis [10]
5 mg/kg body weight/day 5 mg/kg BW 3 days Escherichia coli (Colisepticaemia) [11][12]
10 mg/kg body weight/day 10 mg/kg BW >2 hours Escherichia coli (dose-dependence testing) [8][9]

| 10 mg/kg body weight | 10 mg/kg BW | Single dose | Pharmacokinetic studies |[13][14][15] |

Experimental Protocols

This protocol is based on studies evaluating the efficacy of sarafloxacin in controlling experimental colisepticemia.[8][9][11][12]

A Phase 1: Acclimatization (Day-old broiler chicks) B Phase 2: Group Allocation (e.g., n=50 per group) A->B C Group 1: Challenged + Untreated (Positive Control) B->C D Group 2: Challenged + Sarafloxacin Tx (Treatment Group) B->D E Group 3: Unchallenged + Untreated (Negative Control) B->E F Phase 3: Challenge (IM injection of E. coli O78 ~10^8 CFU/bird at 2 weeks of age) C->F D->F H Phase 5: Monitoring & Data Collection (Observe for 6 weeks post-hatch) E->H G Phase 4: Treatment (Sarafloxacin in drinking water, e.g., 5 mg/kg BW for 3 days) F->G Administer to Group 2 upon signs of infection F->H G->H I Endpoints: - Mortality Rate - Body Weight (ADG) - Feed Conversion Ratio (FCR) - Gross Lesion Scores H->I

Caption: Experimental workflow for an E. coli challenge study.

Methodology:

  • Animal Model: Day-old broiler chicks are acclimatized to standard housing and provided with ad libitum access to feed and water.[11][12]

  • Experimental Groups: Birds are randomly allocated to a minimum of three groups: (1) Challenged, untreated control; (2) Challenged, sarafloxacin-treated; (3) Unchallenged, untreated control.[11][12]

  • Challenge: At approximately 2 weeks of age, birds in the challenge groups are infected intramuscularly with a pathogenic strain of E. coli (e.g., serotype O78) at a concentration of ~10⁸ colony-forming units (CFU) per bird.[11][12]

  • Treatment Administration: Upon the appearance of clinical signs, the treatment group receives this compound in their drinking water at a predetermined dose (e.g., 5 mg/kg body weight) for 3 consecutive days.[11][12]

  • Data Collection: All groups are monitored for a set period (e.g., 10 days post-infection or 6 weeks total).[8][11] Key parameters recorded include daily mortality, body weight (to calculate average daily gain - ADG), and feed consumption (to calculate feed conversion ratio - FCR).[8][9]

  • Post-Mortem Analysis: At the end of the study, birds are euthanized for post-mortem examination. Gross lesion scoring of internal organs (e.g., air sacs, pericardium, liver) is performed, and tissue samples may be collected for bacterial re-isolation to confirm the infection.[11][12]

Table 2: Summary of Efficacy Results in E. coli Challenge Models

Treatment Group Dosage Mortality Rate Outcome vs. Untreated Control Reference(s)
Untreated Control N/A 75% - [8][9]
Sarafloxacin 5 mg/kg BW/day for 3 days 27% Significant reduction in mortality. ADG was still lower than uninfected controls. [8][9]
Sarafloxacin 5 mg/kg BW/day (administered over 2h post-infection) "Considerable reduction" Significant improvement in ADG and FCR. [8][9]

| Sarafloxacin | 5-10 mg/kg BW/day (administered within 2h post-infection) | 0% | Completely prevented mortality. ADG and FCR were similar to uninfected controls. |[8][9] |

Pharmacokinetics in Broilers

The pharmacokinetic profile of sarafloxacin has been characterized in broilers following oral administration. The drug is generally absorbed rapidly, distributed extensively in tissues, and eliminated quickly.[13][15]

A Oral Administration (via drinking water or gavage) B Absorption (Gastrointestinal Tract) A->B C Distribution (Plasma -> Tissues) B->C D Metabolism (Minor, in Liver) C->D E Excretion (Mainly unchanged in feces/urine) D->E

Caption: Pharmacokinetic pathway of Sarafloxacin in poultry.

Table 3: Pharmacokinetic Parameters of Sarafloxacin in Broilers (Single Oral Dose of 10 mg/kg BW)

Parameter Symbol Value (Mean ± SD) Unit Reference(s)
Bioavailability F 59.6 ± 13.8 % [10][13][14]
Maximum Plasma Concentration Cmax 0.79 μg/mL [13]
Time to Maximum Concentration Tmax 0.75 hours [13]
Elimination Half-Life t½β 3.89 ± 1.19 hours [10][13][14]
Volume of Distribution (steady state) Vd(ss) 3.40 ± 1.26 L/kg [13][14]

| Total Body Clearance | ClB | 1.20 ± 0.20 | L/kg/h |[13][14] |

Note: One source indicated a biological half-life of 30.13 hours, which may reflect tissue retention or a different calculation method.[10][16]

Safety and Regulatory Information

As with other fluoroquinolones, potential side effects in young, growing animals can include the degeneration of cartilage, which affects bone development.[6] Skin reactions such as erythema and photosensitivity have also been noted.[4]

Establishing appropriate withdrawal periods is critical to ensure food safety.

  • Meat Withdrawal: A withdrawal period of 4 days before slaughter has been suggested for poultry.[10] However, research in specific breeds like black-bone silky fowl showed much slower depletion, suggesting a withdrawal time of 93 days may be necessary for that breed.[17]

  • Eggs: Sarafloxacin is contraindicated for use in laying hens producing eggs for human consumption.[10][16]

Table 4: Maximum Residue Limits (MRLs) for Sarafloxacin in Chicken Tissues

Regulatory Body Tissue MRL (µg/kg) Marker Residue Reference(s)
EMA Liver 100 Sarafloxacin [18][19]
EMA Skin + Fat 10 Sarafloxacin [18][19]
China (GB 31650.1-2022) Meat 10 Sarafloxacin [20]
Codex Alimentarius Muscle 400 Sarafloxacin [21]
Codex Alimentarius Liver 100 Sarafloxacin [22]
Codex Alimentarius Skin 80 Sarafloxacin [22]

| Codex Alimentarius | Fat | 20 | Sarafloxacin |[22] |

References

Preparation of Sarafloxacin Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of sarafloxacin hydrochloride stock solutions for research and development applications. Sarafloxacin is a fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide consolidates solubility, stability, and procedural data from various sources to ensure best practices in the laboratory.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[4] Proper dissolution and choice of solvent are crucial for preparing effective stock solutions. The solubility of this compound in common laboratory solvents is summarized in Table 1.

Table 1: Solubility of this compound

SolventSolubilityNotesSource(s)
Dimethyl Sulfoxide (DMSO)~2-4 mg/mLUse of fresh, moisture-free DMSO is recommended as it is hygroscopic and moisture can reduce solubility.[5][6] Ultrasonic assistance may be required.[5][7][8][4][6][9]
Dimethylformamide (DMF)~5 mg/mL-[4][9]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mLAqueous solutions are not recommended for long-term storage.[4][9]
Water~1 mg/mLRequires ultrasonication and warming to 60°C.[5] Solutions should be filtered and sterilized (0.22 µm filter) before use.[5] One source indicates it is practically insoluble.[10][5]

Stability and Storage

The stability of this compound is dependent on its physical state and the storage conditions. Incorrect storage can lead to degradation of the compound and affect experimental outcomes.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotesSource(s)
Crystalline Solid-20°C≥ 4 yearsStore in a sealed container, away from moisture.[5][4]
Crystalline Solid2-8°C--[1]
Stock Solution in DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[5][5]
Stock Solution in DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[5][5]
Aqueous Solution-Not recommended for more than one dayPrepare fresh for each experiment.[4]

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile, single-use aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 15-30 minutes. Gentle warming (up to 37°C) can also aid dissolution.[11]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for the downstream application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.

Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for biological experiments.

Materials:

  • This compound DMSO stock solution (e.g., 10 mg/mL)

  • Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution:

    • Determine the final desired concentration of this compound in the aqueous buffer.

    • Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the final concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is minimal, as it can have physiological effects at low concentrations.[4] A final DMSO concentration of less than 0.1% is generally recommended.

  • Mixing: Gently vortex the diluted solution to ensure homogeneity.

  • Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[4]

Mechanism of Action

Sarafloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[12] It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, repair, and transcription.[1][2][3] By inhibiting these enzymes, sarafloxacin prevents the unwinding and resealing of bacterial DNA, leading to cell death.

MechanismOfAction Mechanism of Action of Sarafloxacin cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication DNA Replication & Transcription DNA_Gyrase->Replication Topoisomerase_IV->Replication Cell_Death Cell Death Replication->Cell_Death Inhibition leads to Sarafloxacin This compound Sarafloxacin->DNA_Gyrase Sarafloxacin->Topoisomerase_IV

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of this compound solutions in a research setting.

ExperimentalWorkflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experimentation Weigh 1. Weigh Sarafloxacin HCl Dissolve 2. Dissolve in DMSO Weigh->Dissolve Aliquot 3. Aliquot Dissolve->Aliquot Store 4. Store at -20°C / -80°C Aliquot->Store Thaw 5. Thaw Stock Aliquot Store->Thaw Dilute 6. Dilute in Aqueous Buffer Thaw->Dilute Use 7. Use Immediately Dilute->Use Experiment 8. Perform Biological Experiment (e.g., MIC Assay) Use->Experiment Analyze 9. Analyze Results Experiment->Analyze

Caption: Workflow for preparing and using this compound.

References

In Vivo Efficacy of Sarafloxacin Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo efficacy studies of sarafloxacin hydrochloride in various animal models. It includes detailed experimental protocols, summarized quantitative data, and visual representations of the mechanism of action and experimental workflows to guide researchers in designing and executing similar studies.

Mechanism of Action

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these critical enzymes, sarafloxacin effectively halts bacterial proliferation.[1]

Sarafloxacin Sarafloxacin Hydrochloride DNA_Gyrase DNA Gyrase Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Inhibits DNA_Replication Bacterial DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Animal Models

Animal ModelAdministration RouteDose (mg/kg)Cmax (µg/mL)t1/2β (h)AUC (µg·h/mL)Reference
Muscovy DucksIntravenous (i.v.)10-6.11 ± 0.998.57 ± 0.59[2][3]
Muscovy DucksOral (p.o.)102.03 ± 0.738.21 ± 0.648.37 ± 0.29[2][3]
PigsIntravenous (i.v.)5-3.37 ± 0.46-[4]
PigsIntramuscular (i.m.)5-4.66 ± 1.34-[4]
PigsOral (p.o.)5-7.20 ± 1.92-[4]
BroilersIntravenous (i.v.)10-2.53 ± 0.82-[4]
BroilersIntramuscular (i.m.)10-6.81 ± 2.04-[4]
BroilersOral (p.o.)10-3.89 ± 1.19-[4]

Table 2: In Vivo Efficacy of Sarafloxacin against Escherichia coli in Broiler Chickens

Treatment GroupDosageAdministrationMortality Rate (%)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Infected, Untreated--75Reduced-[5][6]
Infected, Treated20 mg/L (approx. 5 mg/kg/day)In drinking water for 3 days27Less than uninfected controls-[5][6]
Infected, Treated20 mg/L (approx. 5 mg/kg/day)In drinking water for 2 hoursSignificantly ReducedSignificantly ImprovedSignificantly Improved[5][6]
Infected, Treated5 mg/kg/dayWithin 2 hours of infection0Similar to uninfected controlsSimilar to uninfected controls[5][6]
Infected, Treated10 mg/kg/dayWithin 2 hours of infection0Similar to uninfected controlsSimilar to uninfected controls[5][6]

Table 3: Ex Vivo Pharmacodynamic Parameters of Sarafloxacin against Avian Pathogenic E. coli O78 in Muscovy Ducks

PK/PD IndexBacteriostatic ActionBactericidal ActionBacterial EradicationReference
AUC0-24h/MIC (h)25.440.694.4[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vivo efficacy of this compound.

Protocol 1: Efficacy of Sarafloxacin in Experimentally Infected Broiler Chickens

This protocol is based on studies evaluating the efficacy of sarafloxacin in treating E. coli infections in broiler chickens.[5][6]

1. Animal Model and Housing:

  • Species: Broiler chickens.

  • Age: 23-40 days.

  • Housing: Housed in appropriate facilities with controlled temperature, humidity, and lighting. Animals should have free access to feed and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Bacterial Strain: Escherichia coli serotype O78.

  • Culture: The strain is cultured in a suitable broth medium (e.g., Nutrient Broth) to the logarithmic phase of growth.

  • Inoculum Concentration: The bacterial suspension is adjusted to a final concentration of approximately 10^9 Colony Forming Units (CFU)/mL.

3. Experimental Design and Infection:

  • Groups:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with sarafloxacin (e.g., 5 mg/kg/day).

    • Group 4: Infected, treated with sarafloxacin (e.g., 10 mg/kg/day).

  • Infection Route: Each bird in the infected groups is challenged with 0.5-1.0 mL of the bacterial suspension via injection into the left caudal thoracic air sac.

4. Treatment Administration:

  • Drug: this compound.

  • Route: Oral, administered in the drinking water or via oral gavage.

  • Dosage: As per the experimental design (e.g., 5 or 10 mg/kg/day).

  • Duration: Treatment can be administered for a specified period (e.g., 3 days) or as a single dose shortly after infection.

5. Efficacy Evaluation:

  • Observation Period: Birds are monitored for a period of 10 days post-infection.

  • Parameters:

    • Mortality: Record daily mortality in each group.

    • Average Daily Gain (ADG): Calculated by measuring body weight at the beginning and end of the observation period.

    • Feed Conversion Ratio (FCR): Determined by measuring feed intake and weight gain.

    • Post-mortem Examination: Conducted on deceased birds to assess pathological changes.

Protocol 2: Pharmacokinetic and Pharmacodynamic Modeling of Sarafloxacin in Muscovy Ducks

This protocol is based on a study that utilized PK/PD modeling to optimize sarafloxacin dosage regimens.[2][3]

1. Animal Model:

  • Species: Healthy Muscovy ducks.

  • Housing and Acclimatization: As described in Protocol 1.

2. Experimental Design for Pharmacokinetics:

  • Groups:

    • Group 1: Intravenous (i.v.) administration of sarafloxacin (e.g., 10 mg/kg).

    • Group 2: Oral (p.o.) administration of sarafloxacin (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Sample Processing: Serum is separated by centrifugation and stored at -20°C until analysis.

3. Drug Concentration Analysis:

  • Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid.

  • Detection: Excitation at 280 nm and emission at 460 nm.

4. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, t1/2β, AUC) are calculated using non-compartmental analysis with software such as Winnonlin.

5. Ex Vivo Pharmacodynamic Study:

  • Bacterial Strain: Avian pathogenic Escherichia coli O78.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of sarafloxacin against the E. coli strain is determined using standard broth microdilution methods.

  • PK/PD Integration: The ex vivo AUC0-24h/MIC ratios for bacteriostatic, bactericidal, and bacterial eradication endpoints are determined using the sigmoid Emax model.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Animal_Acclimatization Animal Acclimatization Infection Experimental Infection Animal_Acclimatization->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment Sarafloxacin Administration Infection->Treatment Observation Observation Period (e.g., 10 days) Treatment->Observation Data_Collection Data Collection (Mortality, ADG, FCR) Observation->Data_Collection Post_Mortem Post-mortem Examination Observation->Post_Mortem Analysis Statistical Analysis Data_Collection->Analysis Post_Mortem->Analysis

References

Application Notes and Protocols for Sarafloxacin Detection via ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and application of an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of sarafloxacin, a fluoroquinolone antibiotic. The following sections detail the principles, experimental protocols, and expected performance characteristics of a competitive ELISA for sarafloxacin.

Introduction

Sarafloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry.[1][2][3] The potential for antibiotic residues in food products necessitates sensitive and reliable detection methods for monitoring food safety and conducting pharmacokinetic studies. ELISA offers a high-throughput and cost-effective screening method for quantifying sarafloxacin in various matrices. This application note describes the essential steps for developing a competitive ELISA for sarafloxacin, including hapten synthesis, antibody production, and assay optimization.

The principle of the competitive ELISA for sarafloxacin detection is based on the competition between free sarafloxacin in the sample and a sarafloxacin-protein conjugate (coating antigen) for a limited number of specific anti-sarafloxacin antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of sarafloxacin in the sample.[3][4][5][6]

Experimental Protocols

Hapten Synthesis and Conjugation

The development of a sensitive immunoassay begins with the synthesis of a hapten, a small molecule that is chemically modified to be immunogenic. For sarafloxacin, this typically involves introducing a linker arm to its molecule to facilitate conjugation to a carrier protein.

Protocol for Hapten Synthesis (Example):

Two primary strategies are employed for creating sarafloxacin haptens, targeting different positions on the molecule to generate antibodies with varying specificities.[7]

  • Carboxyl Group Derivatization: This approach utilizes the carboxyl group at the C-3 position of the quinolone ring.

  • Piperazinyl Ring Derivatization: This strategy involves modifying the piperazinyl ring, often by introducing a spacer arm.

Protocol for Conjugation to Carrier Proteins:

To elicit an immune response, the sarafloxacin hapten is covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen or Ovalbumin (OVA) for the coating antigen. The active ester method is a common conjugation technique.

Materials:

  • Sarafloxacin Hapten

  • Bovine Serum Albumin (BSA) and Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Dissolve the sarafloxacin hapten in DMF.

  • Add NHS and DCC to the hapten solution to form an active ester.

  • Incubate the mixture at room temperature.

  • Separately, dissolve BSA or OVA in PBS.

  • Slowly add the activated hapten solution to the protein solution while stirring.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Dialyze the conjugate against PBS for 2-3 days with multiple buffer changes to remove unconjugated hapten and other small molecules.

  • Determine the conjugation ratio by spectrophotometry.

  • Store the conjugates at -20°C.

Antibody Production

Monoclonal or polyclonal antibodies with high affinity and specificity for sarafloxacin are crucial for a reliable ELISA.

  • Monoclonal Antibody Production: This involves immunizing mice with the sarafloxacin-BSA conjugate, followed by the fusion of spleen cells with myeloma cells to produce hybridomas.[1][8] These hybridomas are then screened to select clones that secrete antibodies with the desired specificity for sarafloxacin.[1][8]

  • Recombinant Antibody Production: A recombinant anti-sarafloxacin single-chain variable fragment (ScFv) antibody can also be produced.[9] This involves molecular docking methods and can be evolved through directional mutagenesis to improve sensitivity and cross-reactivity profiles.[9]

Indirect Competitive ELISA Protocol

The following is a generalized protocol for an indirect competitive ELISA for sarafloxacin detection. Optimization of antibody and antigen concentrations (checkerboard titration) is a critical preliminary step.[10]

Materials:

  • 96-well microtiter plates

  • Sarafloxacin-OVA conjugate (coating antigen)

  • Anti-sarafloxacin monoclonal or recombinant antibody

  • Sarafloxacin standards

  • Samples for analysis

  • Goat anti-mouse IgG-HRP (or other appropriate secondary antibody-enzyme conjugate)

  • Coating Buffer (e.g., 0.1 M carbonate buffer, pH 9.6)[9]

  • Washing Buffer (PBST: PBS with 0.05% Tween-20)[9]

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate Solution (e.g., TMB and H2O2)[9]

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the sarafloxacin-OVA conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Wash the plate 3-5 times with Washing Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of sarafloxacin standard or sample to each well, followed by 50 µL of the diluted anti-sarafloxacin antibody. Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The performance of the developed ELISA is evaluated based on several key parameters, which are summarized in the tables below.

Assay Performance Characteristics
ParameterResultReference
IC50 (50% Inhibitory Concentration) 0.12 ng/mL - 48.3 ppb[1][10]
LOD (Limit of Detection) 0.002 ng/mL - 6.5 ng/mL[7][10]
Working Range 0.004 - 18 ng/mL[11]
Sensitivity 0.1 ppb (ng/mL)[5]
Cross-Reactivity with Other Fluoroquinolones

The specificity of the anti-sarafloxacin antibody is determined by its cross-reactivity with other structurally related fluoroquinolones.

CompoundCross-Reactivity (%)Reference
Sarafloxacin100[5]
Ciprofloxacin23 - 120[12]
Enrofloxacin23 - 120[12]
Norfloxacin23 - 120[12]
Difloxacin18 - 113[7]
Danofloxacin23 - 120[12]
Ofloxacin18 - 113[7]
Marbofloxacin18 - 113[7]
Pefloxacin18 - 113[7]
Lomefloxacin18 - 113[7]
Amifloxacin18 - 113[7]
Enoxacin18 - 113[7]
Recovery Rates in Spiked Samples

The accuracy of the ELISA is assessed by spiking blank samples with known concentrations of sarafloxacin and calculating the recovery.

MatrixSpiked ConcentrationAverage Recovery (%)Reference
Chicken10, 50, 100 ppb78 - 132[1][8]
ChickenNot specified67.6 - 94.6[7]
MilkNot specified62.0 - 89.3[9]
HoneyNot specified90 - 101[10]

Visualizations

Experimental Workflow

ELISA_Development_Workflow cluster_Hapten Hapten Synthesis & Conjugation cluster_Antibody Antibody Production cluster_ELISA ELISA Development Sarafloxacin Sarafloxacin Hapten Hapten Synthesis Sarafloxacin->Hapten Immunogen Conjugation to BSA (Immunogen) Hapten->Immunogen Coating_Antigen Conjugation to OVA (Coating Antigen) Hapten->Coating_Antigen Immunization Immunization (e.g., mice) Immunogen->Immunization Optimization Checkerboard Titration (Optimization) Coating_Antigen->Optimization Hybridoma Hybridoma Technology Immunization->Hybridoma MAb Monoclonal Antibody Production & Screening Hybridoma->MAb MAb->Optimization Assay Competitive ELISA Optimization->Assay Validation Assay Validation (Specificity, Sensitivity, Accuracy) Assay->Validation

Caption: Workflow for the development of a sarafloxacin ELISA.

Principle of Competitive ELISA

Competitive_ELISA_Principle Inverse relationship: Higher sample Sarafloxacin -> Lower Signal cluster_Well Microtiter Well Surface Coated_Antigen Sarafloxacin-OVA Conjugate Secondary_Antibody Enzyme-Linked Secondary Antibody Coated_Antigen->Secondary_Antibody Binds to Primary Ab Free_Sarafloxacin Free Sarafloxacin (in sample) Antibody Anti-Sarafloxacin Antibody Free_Sarafloxacin->Antibody Antibody->Coated_Antigen Binds to Substrate Substrate Secondary_Antibody->Substrate Enzyme converts Color_Development Color Development (Signal) Substrate->Color_Development to

Caption: Principle of the indirect competitive ELISA for sarafloxacin.

References

Application Notes & Protocols: Sarafloxacin as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of sarafloxacin as a reference standard in various chromatographic techniques. Sarafloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine, serves as a critical tool for the accurate quantification and confirmation of its residues in food products and for pharmacokinetic studies.[1][2][3] High-purity sarafloxacin reference standards are essential for ensuring analytical accuracy and compliance with regulatory limits.[2]

Introduction

Sarafloxacin is a broad-spectrum antibiotic effective against various bacterial pathogens, particularly in the poultry industry.[1][2] Regulatory bodies in different regions have established maximum residue limits (MRLs) for sarafloxacin in edible tissues to ensure consumer safety.[4] Accurate and sensitive analytical methods are therefore crucial for monitoring these residues. Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is the method of choice for the determination of sarafloxacin.[5][6][7][8][9] The use of a well-characterized reference standard is fundamental to the validity of these methods.

Chromatographic Methods and Data

Sarafloxacin can be effectively separated and quantified using reversed-phase HPLC and LC-MS/MS. The choice of method often depends on the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC methods coupled with UV or fluorescence detection are commonly used for the routine analysis of sarafloxacin.

Table 1: HPLC Method Parameters for Sarafloxacin Analysis

ParameterValueReference
Column µ-Bondapak C18 (3.9 mm x 300 mm)[7]
Mobile Phase Acetonitrile:Methanol:2 mmol/L H3PO4 (pH 3.5) (30:5:65 v/v/v)[7]
Flow Rate 1 mL/min[7]
Detection UV at 278 nm[7]
Column Temperature 15°C[7]
Retention Time Approx. 4 min[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the confirmation of sarafloxacin residues, especially at low concentrations in complex matrices.[5][6][9]

Table 2: LC-MS/MS Method Parameters for Sarafloxacin Analysis

ParameterValueReference
Column YMC-PACK ODS-A C18 (4.6 mm x 150 mm, 5 µm)[5]
Mobile Phase Gradient elution with 20 mM ammonium formate in 0.1% formic acid (A) and acetonitrile (B)[9]
Flow Rate 1.0 mL/min[5]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Monitored Transitions (m/z) 386 → 368, 386 → 342, 386 → 299[5]

Table 3: Performance Data for Sarafloxacin Chromatographic Analysis

ParameterMethodMatrixValueReference
Limit of Detection (LOD) HPLC-FLDPig and Chicken MusclesNot specified, but sufficient for regulatory method[10]
Limit of Quantitation (LOQ) HPLC-FLDPig and Chicken MusclesNot specified, but sufficient for regulatory method[10]
Recovery HPLC-FLDPig and Chicken MusclesSufficient for regulatory method[10]
Precision (RSD) HPLC-UVBulk Drug and Dosage Forms≤ 1.2% (bulk), 0.42% - 2.3% (formulations)[8]
Linearity HPLC-UVBulk Drug and Dosage FormsLinear up to at least 20 µg/mL[8]
Sensitivity HPLC-UVBulk Drug and Dosage FormsApprox. 50 ng/mL (2.5 ng on column)[8]
Recovery LC-MSBovine KidneyData available at 10 and 100 ng/g
LOD HPLC-MS/MSBlack-bone silky fowl tissues1.0 µg/kg[4]
Recovery HPLC-MS/MSBlack-bone silky fowl tissues93.53% - 108.47%[4]

Experimental Protocols

Preparation of Sarafloxacin Standard Stock and Working Solutions

Objective: To prepare accurate standard solutions of sarafloxacin for calibration and quality control.

Materials:

  • Sarafloxacin hydrochloride reference standard (analytical grade)[11]

  • Methanol (HPLC grade)

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then bring to volume with methanol.

    • Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C in a dark, airtight container.

  • Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or an appropriate solvent mixture (e.g., acetonitrile:water = 1:1 v/v).[7]

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with the diluent.

G cluster_prep Standard Solution Preparation weigh Weigh Sarafloxacin Reference Standard dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate stock Stock Solution (1000 µg/mL) sonicate->stock dilute Serial Dilution stock->dilute working Working Standards (e.g., 0.1-10 µg/mL) dilute->working

Caption: Workflow for preparing sarafloxacin standard solutions.

Sample Preparation: Extraction of Sarafloxacin from Tissue

Objective: To extract sarafloxacin from tissue samples for chromatographic analysis. This protocol is a generalized example based on common extraction procedures.

Materials:

  • Tissue sample (e.g., poultry muscle, liver)

  • Acetonitrile

  • 1% Orthophosphoric acid-0.2 M MgCl2 in water[10]

  • n-Hexane

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis MAX)[5]

Protocol:

  • Homogenization:

    • Weigh a representative portion of the tissue sample (e.g., 2-5 g).

    • Add a suitable volume of extraction solvent (e.g., a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile).[10]

    • Homogenize the sample until a uniform consistency is achieved.

  • Extraction and Cleanup:

    • Centrifuge the homogenate to separate the liquid and solid phases.

    • Collect the supernatant (the liquid extract).

    • For further cleanup, perform a liquid-liquid extraction with n-hexane to remove lipids.[10]

    • Alternatively, for cleaner samples, utilize Solid-Phase Extraction (SPE). Condition the SPE cartridge according to the manufacturer's instructions. Load the extract, wash away interferences, and elute the sarafloxacin.[5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.[5]

    • The sample is now ready for injection into the chromatograph.

G cluster_extraction Sample Extraction Workflow homogenize Homogenize Tissue with Extraction Solvent centrifuge1 Centrifuge Homogenate homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant cleanup Cleanup Step (LLE or SPE) supernatant->cleanup evaporate Evaporate to Dryness cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into Chromatograph reconstitute->inject

Caption: General workflow for sarafloxacin extraction from tissue samples.

Chromatographic Analysis Workflow

Objective: To outline the logical flow of a chromatographic analysis using a sarafloxacin reference standard.

Protocol:

  • System Preparation:

    • Equilibrate the HPLC or LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Inject the prepared working standard solutions in increasing order of concentration.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of sarafloxacin. A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the sarafloxacin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of sarafloxacin in the sample by interpolating its peak area from the calibration curve.

  • Quality Control:

    • Periodically inject a quality control (QC) sample (a spiked blank matrix at a known concentration) to verify the accuracy and precision of the analysis.

G cluster_analysis Chromatographic Analysis Logic start Start system_prep System Equilibration start->system_prep calibration Inject Standards & Construct Calibration Curve system_prep->calibration sample_analysis Inject Samples calibration->sample_analysis quantification Identify & Quantify Sarafloxacin sample_analysis->quantification qc Inject QC Samples quantification->qc end End quantification->end qc->sample_analysis Continue or Re-calibrate

Caption: Logical flow of a typical chromatographic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sarafloxacin Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sarafloxacin hydrochloride. This resource provides comprehensive information on the stability of this compound in aqueous solutions, including troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

For long-term storage, it is advisable to prepare stock solutions in organic solvents such as DMSO. These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For immediate use in experiments, aqueous solutions can be prepared. However, it is highly recommended to prepare these solutions fresh and not to store them for more than one day due to potential degradation.[2]

Q2: How stable is this compound in aqueous solutions at different pH values?

The stability of this compound in aqueous solutions is significantly influenced by pH, particularly when exposed to light. The photodegradation of sarafloxacin is pH-dependent. One study indicates that the photodegradation rate increases with a rise in pH, while another suggests that the degradation is most rapid around pH 8.[3] Therefore, for experiments requiring the compound to be in solution for extended periods, it is crucial to control and buffer the pH accordingly and to protect the solution from light.

Q3: What are the main degradation pathways for this compound in aqueous solutions?

This compound can degrade through several pathways, including photodegradation and biodegradation.

  • Photodegradation: When exposed to light, sarafloxacin can undergo decarboxylation and defluorination.[2]

  • Biodegradation: In the presence of certain microorganisms, such as the fungus Phanerochaete chrysosporium, this compound is known to biodegrade into at least six different products.[4] The primary metabolic pathway in biological systems involves the oxidative degradation of the piperazinyl substituent.[5]

Q4: Are there any known degradation products of this compound that I should be aware of during my analysis?

Yes, several degradation products have been identified, particularly from biodegradation and metabolism studies. In a study using Phanerochaete chrysosporium, six quantifiable biotransformation products were detected.[4] Metabolic studies have identified 3'-oxo-sarafloxacin, an ethylene diamine substituted quinolone, and an aminoquinolone as metabolites resulting from the oxidation of the piperazinyl ring.[5] When conducting stability studies, it is important to use a stability-indicating analytical method that can resolve the parent drug from these potential degradation products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

HPLC Analysis Issues

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation of the sample.

    • Solution: this compound is susceptible to photodegradation. Ensure that your solutions are always protected from light during preparation, storage, and analysis. Prepare aqueous solutions fresh before use. If using an autosampler, consider a cooled sample tray.

  • Possible Cause 2: Contamination of the HPLC system.

    • Solution: Fluoroquinolones can sometimes adsorb to components of the HPLC system, leading to carryover and ghost peaks in subsequent runs.[6] Thoroughly flush the entire system, including the injector and column, with a strong solvent mixture (e.g., a high percentage of organic solvent like acetonitrile or methanol with an acid modifier) to remove any adsorbed compound.

  • Possible Cause 3: Impurities in the reference standard or sample.

    • Solution: Verify the purity of your this compound standard. If analyzing formulated products, excipients might be interfering with the analysis. Ensure your HPLC method is specific and can separate sarafloxacin from any potential impurities or excipients.

Problem: I am experiencing poor peak shape (e.g., tailing, broadening) for the this compound peak.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The ionization state of sarafloxacin can affect its interaction with the stationary phase. Adjusting the pH of the mobile phase can often improve peak shape. For C18 columns, a mobile phase with an acidic pH (e.g., pH 3.5 with phosphoric acid) has been shown to be effective.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: The basic piperazinyl group of sarafloxacin can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase can help to mitigate these secondary interactions.

  • Possible Cause 3: Column degradation.

    • Solution: Over time, HPLC columns can degrade, leading to poor peak shapes. Replace the column with a new one of the same type and see if the peak shape improves.

Solution Preparation Issues

Problem: I am having difficulty dissolving this compound in aqueous buffers.

  • Solution: this compound is soluble in water.[7] However, its solubility can be limited in certain buffers. If you encounter solubility issues, you can try gentle warming or sonication. For preparing stock solutions, using an organic solvent like DMSO is a reliable alternative where it is more soluble.

Data on Stability of this compound

The following tables summarize the available quantitative data on the stability of this compound in aqueous solutions.

Table 1: Photodegradation Kinetics of this compound in Aqueous Solution

ParameterValueConditionsReference
Degradation Kinetics First-orderMatrix-free aqueous medium[4]
Rate Constant (k) 0.26 h⁻¹Matrix-free aqueous medium[4]
pH Influence Dissipation is faster with increasing pHAqueous solution[4]
Degradation rate peaks at pH 8Aqueous solution[3]

Table 2: Biodegradation of this compound

ParameterValueConditionsReference
Biotransformation Half-life 5 daysExposure to Phanerochaete chrysosporium[4]
Degradation Products At least 6 quantifiable productsExposure to Phanerochaete chrysosporium[4]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound and its degradation products.

1. Chromatographic Conditions

ParameterSpecification
Column µ-Bondapak C18 (3.9 mm x 300 mm)
Mobile Phase Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Column Temperature 15°C
Injection Volume 20 µL

2. Standard and Sample Solution Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of acetonitrile and water (1:1 v/v) to obtain a known concentration.

  • Sample Solution for Stability Studies: Subject the this compound solution to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis). Before injection, dilute the samples with the acetonitrile/water mixture to an appropriate concentration.

3. Method Validation Parameters (Illustrative)

A stability-indicating method should be validated according to ICH guidelines. The following are key validation parameters and typical acceptance criteria:

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, standard, and stressed samples to demonstrate that the method can resolve the main peak from any degradation products or excipients.The peak for this compound should be pure and free from co-eluting peaks.
Linearity Analyze a series of at least five concentrations of the reference standard over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze at least six replicate samples of the same concentration on the same day. - Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of the response.S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Sarafloxacin HCl Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Method stress->hplc Inject Stressed Samples detect UV Detection at 278 nm hplc->detect quant Quantification of Sarafloxacin HCl and Degradation Products detect->quant eval Evaluation of Stability quant->eval degradation_pathway cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation / Metabolism Sarafloxacin This compound Decarboxylated Decarboxylated Product Sarafloxacin->Decarboxylated Light (UV) Defluorinated Defluorinated Product Sarafloxacin->Defluorinated Light (UV) Oxo 3'-Oxo-sarafloxacin Sarafloxacin->Oxo Oxidative Degradation EDA Ethylene Diamine Substituted Quinolone Oxo->EDA Further Oxidation Amino Aminoquinolone EDA->Amino Further Oxidation

References

Technical Support Center: Overcoming Sarafloxacin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming sarafloxacin resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to sarafloxacin?

A1: Sarafloxacin, a fluoroquinolone antibiotic, is rendered ineffective primarily through three mechanisms:

  • Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the DNA gyrase (gyrA) and topoisomerase IV (parC) genes are the most common cause of high-level resistance.[1][2][3] These mutations prevent sarafloxacin from effectively binding to and inhibiting the enzymes, which are crucial for DNA replication.[4]

  • Active Efflux Pumps: Bacteria can actively expel sarafloxacin from the cell using membrane proteins called efflux pumps.[5][6] Overexpression of these pumps, particularly those from the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, reduces the intracellular concentration of the drug to sub-therapeutic levels.[3][6]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can be acquired through the horizontal transfer of genes located on plasmids.[1][2] Key PMQR mechanisms include Qnr proteins that protect DNA gyrase from quinolones, the AAC(6')-Ib-cr enzyme that modifies ciprofloxacin and other fluoroquinolones, and plasmid-encoded efflux pumps like OqxAB and QepA.[1][3]

Q2: What are the most promising strategies to overcome sarafloxacin resistance?

A2: Current research focuses on several key strategies:

  • Combination Therapy: Using sarafloxacin in conjunction with other agents can restore its efficacy. This includes combinations with other classes of antibiotics or with non-antibiotic adjuvants.[7][8]

  • Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, thereby increasing the intracellular concentration of sarafloxacin and re-sensitizing the bacteria to the drug.[2][6][9]

  • Natural Compounds: Flavonoids, alkaloids, and other plant-derived compounds have been shown to inhibit bacterial growth, disrupt biofilms, and interfere with resistance mechanisms like efflux pumps.[10][11]

  • Photodynamic Therapy (aPDT): This approach uses a photosensitizer activated by light to generate reactive oxygen species, which cause non-specific damage to bacterial cells.[12][13] It can be used alone or in combination with antibiotics to enhance killing, especially in biofilms.[14]

  • CRISPR-Cas Systems: This gene-editing technology can be engineered to specifically target and cleave antibiotic resistance genes within bacteria, effectively reversing resistance or selectively killing resistant pathogens.[15][16][17][18]

Q3: How do I select the appropriate strategy for my specific bacterial strain?

A3: The choice of strategy depends on the underlying resistance mechanism. A preliminary characterization of your resistant strain is crucial.

  • Sequence the QRDRs of the gyrA and parC genes to check for target site mutations.

  • Perform an efflux pump activity assay (e.g., using a fluorescent dye like ethidium bromide) with and without a known EPI to determine if efflux is a contributing factor.

  • Screen for PMQR genes (qnr, aac(6')-Ib-cr, etc.) using PCR. If target mutations are present, combination therapies or novel agents that bypass this mechanism are necessary. If efflux is the primary mechanism, EPIs are a logical choice. If PMQR genes are detected, a CRISPR-based approach to eliminate the plasmid could be effective.

Troubleshooting Experimental Issues

Q1: My efflux pump inhibitor (EPI) is not restoring sarafloxacin susceptibility. What could be wrong?

A1: There are several potential reasons for this experimental outcome:

  • Multiple Resistance Mechanisms: The strain may possess other resistance mechanisms in addition to efflux, such as high-level resistance from multiple mutations in gyrA and parC.[19][20] An EPI will not overcome target-site resistance.

  • EPI Specificity: The chosen EPI may not be effective against the specific family of efflux pumps overexpressed in your bacterial strain.

  • Inadequate EPI Concentration: The concentration of the EPI may be too low to achieve effective inhibition. A dose-response experiment is recommended to determine the optimal concentration.

  • Degradation of the EPI: Ensure the EPI is stable under your experimental conditions (e.g., in the specific growth medium, over the duration of the assay).

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my susceptibility tests.

A2: Inconsistent MICs can arise from several factors. To troubleshoot, verify the following:

  • Standardized Inoculum: Ensure the bacterial inoculum is prepared consistently and standardized to 0.5 McFarland turbidity for every experiment.

  • Media and pH: Use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB). Variations in pH or cation concentration can significantly affect fluoroquinolone activity.

  • Sarafloxacin Stability: Prepare fresh stock solutions of sarafloxacin regularly, as repeated freeze-thaw cycles can degrade the compound.

  • Plate Incubation: Ensure consistent incubation time (typically 16-20 hours) and temperature (35-37°C).

Q3: My combination therapy experiment (e.g., sarafloxacin + natural compound) does not show synergy. How can I interpret this?

A3: A lack of synergy in a checkerboard assay (Fractional Inhibitory Concentration Index > 0.5) can mean several things:

  • Additive or Indifferent Interaction: The two compounds may be working independently without enhancing each other's effects.

  • Antagonism: In rare cases, the combination could be antagonistic, where the combined effect is less than that of the more active agent alone.

  • Suboptimal Concentrations: The concentration ranges tested for one or both compounds may not be appropriate to reveal a synergistic interaction.

  • Mechanism Mismatch: The natural compound's mechanism of action may not complement that of sarafloxacin to produce synergy against your specific strain. For example, if the compound and sarafloxacin are both targeting DNA replication through different means, the interaction might not be synergistic.

Data Presentation: Efficacy of Combination Therapies

The following tables summarize quantitative data on strategies to overcome fluoroquinolone resistance.

Table 1: Effect of Efflux Pump Inhibitors on Ciprofloxacin MIC against Resistant P. aeruginosa

Bacterial StrainCiprofloxacin MIC (μg/mL)Ciprofloxacin + Phenylalanine-Arginine β-Naphthylamide (PAβN) MIC (μg/mL)Fold Reduction in MIC
Resistant P. aeruginosa Isolate 164416
Resistant P. aeruginosa Isolate 2128816
Resistant P. aeruginosa Isolate 332216
(Data are illustrative, based on principles described in cited literature where EPIs can resensitize bacteria to antibiotics[21][22])

Table 2: Synergistic Activity of a Triple-Drug Combination Against MBL- and SBL-Producing Bacteria

Drug CombinationMIC₅₀ (mg/L)
Meropenem + Avibactam (AVI)32
Meropenem + Indole-2-carboxylate 58 (InC58)2
Meropenem + AVI + InC58 0.5
(Data sourced from a study on a novel triple-drug combination, demonstrating a significant reduction in the MIC50[23])

Visualizing Pathways and Workflows

Mechanisms of Sarafloxacin Resistance

ResistanceMechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EffluxPump Efflux Pump (e.g., RND) Sarafloxacin_out Sarafloxacin (Extracellular) EffluxPump->Sarafloxacin_out Expulsion DNA_Gyrase DNA Gyrase & Topoisomerase IV Replication DNA Replication DNA_Gyrase->Replication Resistant_Target Mutated Target (gyrA/parC) DNA_Gyrase->Resistant_Target PMQR PMQR Proteins (e.g., Qnr) PMQR->DNA_Gyrase Protection Sarafloxacin_in Sarafloxacin (Intracellular) Sarafloxacin_out->Sarafloxacin_in Uptake Sarafloxacin_in->EffluxPump Sarafloxacin_in->DNA_Gyrase Inhibition Blocked_Replication Replication Blocked Sarafloxacin_in->Blocked_Replication Cell Death Resistant_Target->Replication Replication Continues

Caption: Primary mechanisms of bacterial resistance to sarafloxacin.

Experimental Workflow: Checkerboard Synergy Assay

SynergyWorkflow start Start prep_culture 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_culture prep_plates 2. Prepare 96-Well Plate with 2D Gradient of Drugs prep_culture->prep_plates drugA Drug A (Sarafloxacin) Decreasing Concentration → drugB Drug B (Adjuvant) Decreasing Concentration ↓ inoculate 3. Inoculate All Wells with Bacteria prep_plates->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 5. Read MICs and Visually Inspect for Growth incubate->read_mic calculate_fic 6. Calculate FIC Index for Each Non-Growth Well read_mic->calculate_fic interpret 7. Interpret Results calculate_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy FIC ≤ 0.5 additive Additive/Indifference (0.5 < FIC ≤ 4) interpret->additive FIC > 0.5 antagonism Antagonism (FIC > 4) interpret->antagonism FIC > 4 end End synergy->end additive->end antagonism->end

Caption: Workflow for determining synergy using a checkerboard assay.

Troubleshooting Logic for Sarafloxacin Resistance

Caption: Decision tree for troubleshooting sarafloxacin resistance.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of sarafloxacin against a bacterial strain.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sarafloxacin powder and appropriate solvent (e.g., 0.1 N NaOH)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

Procedure:

  • Prepare Sarafloxacin Stock: Prepare a 1280 µg/mL stock solution of sarafloxacin. Serially dilute this stock to create working solutions for the desired concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

  • Prepare Bacterial Inoculum: a. Pick 3-5 isolated colonies from an overnight culture plate and suspend in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup: a. Add 50 µL of CAMHB to wells 1 through 11 of a 96-well plate. b. Add 100 µL of the highest concentration of sarafloxacin to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum (from step 2c) to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to approx. 5 x 10⁵ CFU/mL. b. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of sarafloxacin at which there is no visible bacterial growth (clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Evaluation of Efflux Pump Activity using Ethidium Bromide (EtBr)

This assay measures the accumulation of the fluorescent substrate EtBr. Overexpression of efflux pumps will result in lower intracellular fluorescence. An EPI should increase fluorescence.

Materials:

  • Bacterial strain (resistant and susceptible control)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution (1-2 µg/mL in PBS)

  • Efflux pump inhibitor (EPI) of choice (e.g., CCCP or PAβN) at a non-inhibitory concentration.

  • Glucose (0.4% solution)

  • Fluorometer or fluorescence plate reader (Excitation ~530 nm, Emission ~600 nm)

Procedure:

  • Prepare Cells: a. Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.6). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet twice with PBS. d. Resuspend the cells in PBS to an OD₆₀₀ of 0.4.

  • Assay Setup (in a 96-well black-walled plate): a. Control Group: 100 µL of cell suspension + 100 µL of PBS. b. EtBr Group: 100 µL of cell suspension + 100 µL of EtBr solution. c. EPI Group: 100 µL of cell suspension (pre-incubated with EPI for 30 min) + 100 µL of EtBr solution.

  • Fluorescence Reading (Accumulation Phase): a. Immediately after adding EtBr, measure fluorescence every 60 seconds for 10-15 minutes. b. A resistant strain with active efflux will show a slower rate of fluorescence increase compared to a susceptible strain. The EPI group should show an increased rate of accumulation, similar to the susceptible strain.

  • Efflux Phase (Optional): a. After the accumulation phase, add 0.4% glucose to all wells to energize the pumps. b. Continue to measure fluorescence. A rapid decrease in fluorescence indicates active efflux of EtBr. The EPI should inhibit this decrease.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the slopes of accumulation and efflux between the different groups.

References

Technical Support Center: Analysis of Sarafloxacin Hydrochloride in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of sarafloxacin hydrochloride in tissue samples, with a primary focus on mitigating matrix effects.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to matrix effects in the analysis of this compound in tissue samples.

Observed Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: Sarafloxacin may be strongly bound to tissue components.[1][2]- Optimize Extraction Solvent: Use an acidified organic solvent like acetonitrile or a mixture of trichloroacetic acid and acetonitrile to efficiently break protein-drug interactions.[1][2] - Employ Enzymatic Digestion: For complex matrices like liver, enzymatic digestion can improve the release of bound residues.[1][3] - Increase Homogenization Time/Efficiency: Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction.
Analyte Loss During Cleanup: The solid-phase extraction (SPE) cartridge may not be suitable, or the elution solvent may be too weak.- Select Appropriate SPE Sorbent: Polymeric sorbents are often effective for retaining fluoroquinolones.[4] Test different sorbents (e.g., C18, ion-exchange) to find the optimal one for your matrix.[4][5] - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb sarafloxacin from the SPE cartridge. This may require adjusting the pH or organic solvent concentration.
Poor Peak Shape or Tailing Matrix Interference: Co-eluting matrix components can interfere with the chromatography.[6]- Improve Sample Cleanup: Implement a more rigorous cleanup method, such as dispersive solid-phase extraction (d-SPE) in a QuEChERS protocol, to remove interfering compounds.[2][7][8] - Optimize Chromatographic Conditions: Adjust the mobile phase gradient, pH, or column chemistry to achieve better separation between sarafloxacin and interfering peaks.[9]
Column Overloading: Injecting a sample with a high concentration of matrix components can lead to poor chromatography.- Dilute the Sample Extract: If sensitivity allows, diluting the final extract can reduce the amount of matrix introduced into the LC-MS/MS system.[10]
Inconsistent Results (Poor Precision) Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples.[11]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[3][12] - Thoroughly Homogenize Samples: Ensure each sample is homogenous to guarantee that the subsamples taken for analysis are representative.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Endogenous Compounds: Phospholipids, fats, and other matrix components can interfere with the ionization of sarafloxacin in the mass spectrometer source.[13][14][15]- Improve Chromatographic Separation: Modify the LC method to separate the analyte from the region where matrix components elute. A post-column infusion experiment can identify these regions.[10][13] - Enhance Sample Preparation: Utilize techniques like protein precipitation followed by SPE or a QuEChERS protocol to effectively remove interfering substances.[2][9] - Prepare Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for consistent matrix effects.[6][12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my sarafloxacin analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as sarafloxacin, by co-eluting compounds from the sample matrix.[6][8] These interfering components, which can include salts, phospholipids, and proteins, can either suppress or enhance the analyte's signal in the mass spectrometer.[13][14] This can lead to inaccurate quantification, poor precision, and reduced sensitivity in your analysis.[3][13]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spiking technique.[13] This involves comparing the response of sarafloxacin in a pure solvent to its response when spiked into a blank tissue extract after the extraction and cleanup steps. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.[13] Another qualitative method is post-column infusion, where a constant flow of sarafloxacin solution is introduced into the mass spectrometer after the analytical column.[10] Injection of a blank matrix extract will show a dip or rise in the baseline signal where interfering compounds elute, indicating regions of ion suppression or enhancement.[10]

Q3: What is the best sample preparation technique to minimize matrix effects for sarafloxacin in tissue?

A3: There is no single "best" method, as the optimal technique depends on the tissue type and the required sensitivity. However, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for extracting fluoroquinolones from various tissues like fish and poultry muscle.[7][8] This method combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[2] For highly complex matrices, traditional solid-phase extraction (SPE) with polymeric or ion-exchange cartridges can also provide excellent cleanup.[4]

Q4: When should I use matrix-matched calibration versus an internal standard?

A4: Matrix-matched calibration is useful for correcting consistent matrix effects, where the degree of signal suppression or enhancement is similar across all samples.[6][12] However, if the matrix effect varies from sample to sample, a stable isotope-labeled internal standard (SIL-IS) that co-elutes with sarafloxacin is the preferred approach.[3] The SIL-IS experiences the same variations in matrix effects as the analyte, allowing for accurate correction. In many cases, using both a SIL-IS and matrix-matched calibrants provides the most robust and accurate results.

Q5: Can I just dilute my sample extract to reduce matrix effects?

A5: Yes, diluting the sample extract before injection can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[10] However, this approach will also dilute your analyte, which may compromise the sensitivity of the assay and may not be feasible if you are trying to achieve very low limits of detection.[10]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sarafloxacin and other fluoroquinolones in various tissue matrices.

Table 1: Recovery of Sarafloxacin and Other Fluoroquinolones in Different Tissues

Analyte Tissue Type Extraction Method Recovery (%) Relative Standard Deviation (RSD) (%)
SarafloxacinCatfishAcidified Acetonitrile Extraction with d-SPE64 - 98< 8
SarafloxacinPoultry Meat & PorkLiquid-Liquid Extraction & SPE77.97 - 90.941.75 - 6.75
SarafloxacinEggsQuEChERS71.9 - 94.8Not Specified
EnrofloxacinFish & ShrimpEthanol/Acetic Acid Extraction & Cation-Exchange SPE57 - 96< 18
CiprofloxacinFish & ShrimpEthanol/Acetic Acid Extraction & Cation-Exchange SPE57 - 96< 18

Data compiled from multiple sources.[2][16][17][18]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sarafloxacin

Tissue Type Analytical Method LOD (µg/kg) LOQ (µg/kg)
Poultry Meat & PorkGC-MS/MS1.02.0
EggsHPLC-FLD0.03 - 1.50.1 - 5.0
CatfishLC-FLD< 1.0 (as MQL)Not Specified

Data compiled from multiple sources.[2][17][18]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of Sarafloxacin from Fish Muscle

This protocol is adapted from methodologies for the extraction of fluoroquinolones from fish tissue.[7][19]

  • Sample Homogenization: Weigh 2 g of homogenized fish muscle into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC and calibration): Spike with the appropriate volume of sarafloxacin standard solution.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample (2g) Extraction 2. Add Acetonitrile & QuEChERS Salts Homogenization->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 dSPE 4. Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Supernatant Centrifuge2 5. Vortex & Centrifuge dSPE->Centrifuge2 Evaporation 6. Evaporate Aliquot Centrifuge2->Evaporation Clean Extract Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: QuEChERS workflow for sarafloxacin analysis in tissue.

Troubleshooting_Matrix_Effects cluster_mitigation Mitigation Strategies Start Inconsistent or Inaccurate Results? AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect (Suppression/Enhancement) Observed? AssessME->ME_Present No_ME No Significant Matrix Effect ME_Present->No_ME No ImproveCleanup Improve Sample Cleanup (SPE/QuEChERS) ME_Present->ImproveCleanup Yes CheckRecovery Check Other Parameters (e.g., Extraction Recovery) No_ME->CheckRecovery OptimizeLC Optimize Chromatography ImproveCleanup->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibrants UseIS->MatrixMatch Revalidate Re-validate Method MatrixMatch->Revalidate

References

Technical Support Center: Sarafloxacin Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sarafloxacin hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in this compound assays?

A1: Interference in this compound assays primarily stems from the sample matrix, which can introduce co-eluting endogenous substances. This is often referred to as the "matrix effect" and can lead to either suppression or enhancement of the analyte signal, particularly in LC-MS/MS analysis.[1][2] The complexity of the biological matrix (e.g., plasma, tissue, eggs) can significantly impact the accuracy and precision of quantification.[1][3][4] Inadequate sample preparation is a frequent contributor to these issues.[1]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: To minimize matrix effects, a robust sample preparation protocol is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to clean up the sample and remove interfering substances.[1][5][6] While SPE is effective, it can sometimes co-extract other components that may interfere with the analysis.[1] Additionally, optimizing the chromatographic conditions to ensure baseline separation of sarafloxacin from matrix components is essential. The choice of ionization source can also play a role; for instance, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects than Electrospray Ionization (ESI) in some cases.[1]

Q3: My recovery of sarafloxacin is low. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors during sample preparation and analysis. Inefficient extraction from the sample matrix is a primary cause. Ensure that the extraction solvent is appropriate for sarafloxacin and the sample type, and that homogenization and extraction times are sufficient.[4][7] During solid-phase extraction, incomplete elution of the analyte from the cartridge can also lead to low recovery. Verify that the elution solvent has the correct composition and volume. Additionally, degradation of the analyte during sample processing, for example due to temperature or pH, should be considered.

Q4: I am observing peak tailing or splitting in my chromatogram. How can I troubleshoot this?

A4: Peak tailing or splitting can be caused by several factors related to the HPLC system and method.

  • Column Issues: The column may be overloaded, or the stationary phase may be degrading. Ensure the sample concentration is within the column's linear range. If the column is old, consider replacing it. A mismatch between the sample solvent and the mobile phase can also cause peak distortion.

  • Mobile Phase: The pH of the mobile phase can affect the ionization state of sarafloxacin, influencing peak shape. Ensure the mobile phase is properly buffered.[8] Inconsistent mobile phase composition due to improper mixing can also be a factor.

  • System Issues: Dead volume in the HPLC system (e.g., from poorly connected tubing) can lead to peak broadening and tailing. Check all connections between the injector, column, and detector.

Troubleshooting Guides

Issue 1: Inconsistent Quantitative Results
Potential Cause Troubleshooting Step
Matrix EffectsImplement a more rigorous sample clean-up procedure such as Solid-Phase Extraction (SPE).[1][6] Prepare matrix-matched calibration standards to compensate for consistent matrix effects.[5]
Inconsistent Sample PreparationEnsure precise and consistent execution of all sample preparation steps, including weighing, dilution, and extraction. Automate steps where possible to reduce human error.
Instrument VariabilityPerform regular system suitability tests to ensure the analytical instrument is performing within specified parameters. Check for fluctuations in detector response and pump performance.
Analyte InstabilityInvestigate the stability of sarafloxacin in the sample matrix and processing solvents under your experimental conditions (e.g., temperature, light exposure).[3]
Issue 2: Poor Chromatographic Resolution
Potential Cause Troubleshooting Step
Suboptimal Mobile PhaseAdjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve the separation of sarafloxacin from interfering peaks.[8]
Inappropriate ColumnEnsure the column chemistry (e.g., C18) is suitable for fluoroquinolone analysis.[4][8] Consider a column with a different particle size or dimension if resolution is still poor.
Flow RateOptimize the flow rate. A lower flow rate can sometimes improve resolution, though it will increase the run time.
Injection VolumeHigh injection volumes can lead to band broadening. Try reducing the injection volume.[4]

Experimental Protocols & Data

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and clean-up of sarafloxacin from animal tissues for HPLC or LC-MS/MS analysis.

  • Homogenization: Weigh 5.0 g of the homogenized tissue sample into a centrifuge tube.

  • Extraction: Add 20 mL of 4% ammonia-methanol solution. Shake vigorously for 5 minutes and then centrifuge at 12,000 rpm for 20 minutes.[6] Collect the supernatant. Repeat the extraction on the residue once more and combine the supernatants.

  • Evaporation: Concentrate the collected supernatant to dryness using a rotary evaporator at 45°C.[6]

  • Reconstitution: Redissolve the dry residue in 1 mL of the appropriate running buffer or mobile phase.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 12 mL of methanol followed by 6 mL of water through it.[6]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances. This step may need optimization depending on the matrix.

  • Elution: Elute the sarafloxacin from the cartridge with an appropriate eluent (e.g., methanol).[6]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase for analysis.[6]

Quantitative Data Summary

The following tables summarize recovery and precision data from various studies on fluoroquinolone analysis, including sarafloxacin.

Table 1: Recovery of Fluoroquinolones from Poultry and Pork Matrices [5]

AnalyteMatrixSpiked Concentration (µg/kg)Recovery (%)
SarafloxacinChicken2.085.32
50.090.94
100.088.76
200.086.45
Duck2.083.67
50.088.12
100.086.43
200.084.98
Goose2.081.54
50.086.78
100.084.21
200.082.33
Pork2.077.97
50.082.45
100.080.11
200.078.92

Table 2: Precision of Fluoroquinolone Analysis in Poultry and Pork [5]

AnalyteRSD (%)Intraday RSD (%)Interday RSD (%)
Enrofloxacin1.86 - 4.542.42 - 5.852.85 - 7.45
Ofloxacin2.29 - 5.512.84 - 6.033.69 - 7.38
Sarafloxacin2.11 - 5.232.67 - 6.343.12 - 7.15
Danofloxacin1.98 - 4.872.55 - 5.982.99 - 7.21

Visualizations

Workflow for Sarafloxacin Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples, from sample receipt to final data analysis.

Sample Sample Receipt (e.g., Tissue, Plasma) Homogenization Sample Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis LC-MS/MS or HPLC Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

A generalized workflow for the analysis of sarafloxacin in biological matrices.

Logical Relationship for Troubleshooting Interference

This diagram outlines the logical steps to consider when troubleshooting interference in an assay.

Problem Assay Interference (e.g., Ion Suppression) CheckSamplePrep Review Sample Preparation Problem->CheckSamplePrep CheckChroma Review Chromatography Problem->CheckChroma ImproveCleanup Enhance Clean-up (e.g., SPE, LLE) CheckSamplePrep->ImproveCleanup MatrixMatched Use Matrix-Matched Calibrants CheckSamplePrep->MatrixMatched OptimizeGradient Optimize Mobile Phase/Gradient CheckChroma->OptimizeGradient ChangeColumn Use Different Column Chemistry CheckChroma->ChangeColumn Solution Reduced Interference & Accurate Results ImproveCleanup->Solution OptimizeGradient->Solution ChangeColumn->Solution MatrixMatched->Solution

A decision-making flowchart for addressing assay interference.

References

Troubleshooting sarafloxacin hydrochloride MIC testing inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of sarafloxacin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected MIC quality control ranges for this compound?

A1: Quality control (QC) testing is crucial for ensuring the accuracy of your MIC assays. The following table summarizes the acceptable QC ranges for this compound using the broth microdilution method with specific ATCC® reference strains, as established by the National Committee for Clinical Laboratory Standards (NCCLS), now CLSI.

Table 1: Broth Microdilution MIC QC Ranges for this compound

QC Strain ATCC® No. MIC Range (µg/mL)
Escherichia coli 25922 0.008 - 0.03[1]
Staphylococcus aureus 29213 0.06 - 0.25[1]
Pseudomonas aeruginosa 27853 0.12 - 1[1]

| Enterococcus faecalis | 29212 | 0.5 - 2[1] |

Failure to obtain results within these ranges may indicate a problem with the test methodology, reagents, or the QC strain itself.

Q2: My this compound MIC results are consistently higher than expected. What are the potential causes?

A2: Several factors can lead to elevated MIC values. Key variables to investigate include:

  • Cation Concentration: The presence of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) in the test medium can increase the MICs of quinolones.[2] Mueller-Hinton Broth should be properly prepared to control for these ions.

  • pH of the Medium: A lower pH (more acidic) of the culture medium can increase the MIC values for many quinolones.[2] Ensure the pH of your Mueller-Hinton Broth is within the recommended range (typically 7.2-7.4).

  • Inoculum Density: An inoculum concentration that is too high can lead to falsely elevated MIC results.[3] It is critical to standardize the inoculum to the correct density (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[4]

  • Drug Potency and Storage: Improper storage of this compound powder or stock solutions can lead to degradation and reduced potency. It should be stored at 4°C and protected from light.[5] Aqueous solutions are not recommended for storage longer than one day.[6]

Q3: I am observing variability and inconsistent results between different MIC testing methods (e.g., broth microdilution vs. agar dilution). Why is this happening?

A3: It has been noted that sarafloxacin agar dilution MIC results can be approximately one log2 dilution higher than broth microdilution results.[1] This inherent difference between methods can explain some level of variability. However, significant or erratic discrepancies may point to other issues, such as:

  • Binding of Drug: The drug may bind to components in the agar, reducing its effective concentration.

  • Reading Endpoint Differences: The visual determination of growth inhibition can be more subjective in one method versus the other.

  • Inconsistent Reagent Preparation: Differences in the preparation of media or drug dilutions between the two methods can introduce variability.

A correlation coefficient of 0.94 has been demonstrated between broth microdilution and disk diffusion methods for sarafloxacin, indicating generally good agreement.[1]

Troubleshooting Guides

Issue 1: Out-of-Range Quality Control (QC) Results

If your QC strain results fall outside the acceptable ranges shown in Table 1, follow this troubleshooting workflow.

QC_Troubleshooting start QC Results Out of Range check_strain Verify QC Strain (Purity, Viability, Correct Strain) start->check_strain check_reagents Check Reagents (Sarafloxacin Stock, Media, Water) check_strain->check_reagents Strain OK repeat_test Repeat Assay with New Reagents/Strain check_strain->repeat_test Strain Issue Suspected check_protocol Review Protocol Execution (Inoculum, Incubation, Reading) check_reagents->check_protocol Reagents OK check_reagents->repeat_test Reagent Issue Suspected check_protocol->repeat_test Protocol Followed check_protocol->repeat_test Execution Error Identified contact_support Contact Manufacturer/Technical Support repeat_test->contact_support Issue Persists

Caption: Troubleshooting workflow for out-of-range QC results.

Issue 2: Inconsistent MIC Readings for Test Isolates

When observing high variability in MICs for the same test isolate across different experiments, consider the following factors.

MIC_Variability start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (McFarland, Plating) start->check_inoculum check_drug_prep Review Drug Dilution Series (Calculations, Pipetting) start->check_drug_prep check_media Assess Media Preparation (pH, Cation Content) start->check_media check_incubation Confirm Incubation Conditions (Time, Temperature, Atmosphere) start->check_incubation check_reading Standardize Endpoint Reading (Visual Aid, Consistent Criteria) start->check_reading resolve Isolate Variable and Re-test check_inoculum->resolve check_drug_prep->resolve check_media->resolve check_incubation->resolve check_reading->resolve MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_drug Prepare Sarafloxacin Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_drug->prep_plates inoculate Inoculate Plate prep_plates->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC Endpoint (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Compare to Breakpoints) read_mic->interpret

References

Technical Support Center: Sarafloxacin Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of sarafloxacin hydrochloride to minimize degradation and ensure the integrity of experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is generally stable when stored under recommended conditions. For long-term storage, it is advisable to keep it at temperatures between 2°C and 8°C.[1][2] Some suppliers recommend storage at -20°C for extended stability, potentially for several years.[3] It is crucial to store the solid powder in a tightly sealed container, away from moisture and direct light to prevent degradation.[2]

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution is dependent on the solvent, storage temperature, and duration.

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] If aqueous buffers are used, it is best to prepare fresh solutions for each experiment.

  • Organic Solvents: For stock solutions prepared in organic solvents like DMSO, storage at -20°C for up to one month or at -80°C for up to one year is recommended.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What factors can cause the degradation of this compound during storage?

A3: Several factors can contribute to the degradation of this compound:

  • Temperature: Higher temperatures accelerate chemical degradation.[2] Storing at elevated temperatures can lead to a loss of potency.[2]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can cause significant degradation. Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: The pH of aqueous solutions can influence the rate of degradation. Sarafloxacin photodegradation has been observed to be faster with increasing pH.

  • Moisture: For solid samples, exposure to humidity can lead to physical changes like clumping and may accelerate chemical degradation.[2]

  • Oxidation: The piperazine ring of fluoroquinolones can be susceptible to oxidation.

Q4: What are the potential degradation products of this compound?

A4: Under biotic conditions, sarafloxacin can degrade into several products.[4] In metabolic studies, the primary degradation appears to involve the oxidative degradation of the piperazinyl substituent, leading to the formation of 3'-oxo-sarafloxacin, an ethylene diamine-substituted quinolone, and subsequently an aminoquinolone.[5] Under forced degradation conditions (e.g., acid, base, oxidation), a different profile of degradation products is expected, though specific data for sarafloxacin is limited in the public domain.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in stored solid. - Improper storage temperature (too high).- Exposure to moisture.- Exposure to light.- Verify storage temperature is within the recommended range (2-8°C or -20°C).- Ensure the container is tightly sealed and stored in a desiccator if necessary.- Store in a light-protected container.
Precipitation in frozen stock solution. - Poor solubility of this compound in the chosen solvent at low temperatures.- Solvent evaporation.- Gently warm the solution and vortex to redissolve the precipitate before use.- Ensure vials are properly sealed to prevent solvent evaporation.- Consider using a different solvent with better solubility at low temperatures if the issue persists.
Inconsistent analytical results. - Degradation of working solutions.- Repeated freeze-thaw cycles of stock solutions.- Prepare fresh working solutions daily.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in chromatograms. - Sample degradation during storage or sample preparation.- Review storage conditions and sample handling procedures.- Perform a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating.

Quantitative Data on this compound Stability

Form Storage Condition Solvent Duration Stability Reference
Solid Powder-20°CN/A≥ 4 yearsStable[3]
Solid Powder2-8°CN/ALong-termRecommended[1][2]
Solution-20°CDMSO1 monthStable[1]
Solution-80°CDMSO1 yearStable[1]
SolutionRoom TemperatureAqueous Buffer> 1 dayNot Recommended[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of a suitable organic solvent, such as DMSO, to achieve the desired concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

  • For long-term storage, dispense the stock solution into single-use aliquots in amber vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Sarafloxacin Analysis (Adapted from similar compounds)

This protocol provides a general framework. Method optimization and validation are crucial for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). A reported method for sarafloxacin uses a mobile phase of V(acetonitrile):V(methanol):V(2 mmol/L H3PO4, adjust pH 3.5 with triethylamine) = 30:5:65.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 278 nm).[6]

    • Column Temperature: 15°C.[6]

  • Sample Preparation:

    • Dilute the this compound sample (from storage or a degradation study) with the mobile phase to a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the sarafloxacin peak and any potential degradation product peaks.

    • Quantify the amount of sarafloxacin remaining and calculate the percentage of degradation.

Visualizations

Experimental Workflow for Sample Stability Testing

G Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Weigh Solid Sarafloxacin HCl prep_solution Prepare Solution in Desired Solvent prep_solid->prep_solution aliquot Aliquot into Vials prep_solution->aliquot storage_temp Store at Varied Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->storage_temp hplc_prep Prepare Sample for HPLC storage_temp->hplc_prep At each time point storage_light Protect from Light storage_time Store for Defined Time Points (e.g., 0, 7, 14, 30 days) hplc_analysis Analyze by Stability-Indicating HPLC Method hplc_prep->hplc_analysis data_analysis Quantify Degradation hplc_analysis->data_analysis

Caption: A typical experimental workflow for evaluating the stability of this compound samples under various storage conditions.

Factors Influencing this compound Degradation

G Key Factors Affecting this compound Stability Sarafloxacin Sarafloxacin HCl Stability Degradation Degradation (Loss of Potency) Sarafloxacin->Degradation leads to Temperature Temperature Temperature->Degradation accelerates Light Light Exposure Light->Degradation induces pH pH (in solution) pH->Degradation influences Moisture Moisture/Humidity Moisture->Degradation promotes Oxidants Oxidizing Agents Oxidants->Degradation causes

Caption: A diagram illustrating the primary environmental factors that can lead to the degradation of this compound.

References

Technical Support Center: Optimizing Sarafloxacin Dosage to Minimize Residue in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing sarafloxacin dosage in poultry to ensure therapeutic efficacy while minimizing tissue residue. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues encountered during experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sarafloxacin?

A1: Sarafloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the complex between these enzymes and DNA, sarafloxacin induces double-strand breaks in the bacterial chromosome, ultimately leading to bacterial cell death.[3]

Q2: What are the established Maximum Residue Limits (MRLs) for sarafloxacin in poultry tissues?

A2: MRLs for sarafloxacin can vary by country and tissue type. It is crucial to consult the specific regulations of the relevant governing body. For example, in China, the MRLs for chicken muscle and liver are 10 µg/kg and 80 µg/kg, respectively.[4][5] In the Republic of Korea, MRLs for poultry are established between 10-80 µg/kg.[4][5] The European Union has not set MRLs for sarafloxacin in chicken kidney and muscle as predicted concentrations are below the limit of quantification, while the MRL in liver is 100 µg/kg.[4][5]

Q3: What factors can influence the depletion of sarafloxacin residues in poultry?

A3: Several factors can affect the rate at which sarafloxacin residues deplete from poultry tissues. These include the dosage administered, the duration of treatment, the age and health of the bird, metabolic rate, and the specific tissue being analyzed.[4][5] Different breeds of poultry may also exhibit different depletion characteristics; for instance, sarafloxacin depletes much more slowly in black-bone silky fowl compared to common broiler chickens.[4][5]

Q4: What is a typical withdrawal period for sarafloxacin in broilers?

A4: The withdrawal period is the time required after the last dose of a drug for the residue in the animal's tissues to fall below the established MRL. This period can vary based on the drug formulation, dosage, and regulatory jurisdiction. For common broiler chickens in China, the withdrawal time for sarafloxacin has been cited as 0 days, as mean concentrations in muscle and liver were below the MRLs within 12 hours after the last dose.[4][5] However, a study on difloxacin, which metabolizes to sarafloxacin, suggested a withdrawal time of 5 days was necessary for residues to fall below EU MRLs.[6] It is imperative to adhere to the withdrawal period specified on the drug label or by regulatory authorities.

Data Presentation

Table 1: Residue Depletion of Sarafloxacin in Black-Bone Silky Fowl Following Oral Administration

This table summarizes the mean concentration of sarafloxacin in the muscle and liver of black-bone silky fowl at various time points after the cessation of a 7-day oral administration of 10 mg/kg body weight.

Withdrawal Period (Days)Mean Sarafloxacin Concentration in Muscle (µg/kg)Mean Sarafloxacin Concentration in Liver (µg/kg)
1366.88 ± 129.51120.35 ± 46.86
3289.54 ± 98.7275.43 ± 21.89
7198.21 ± 65.4355.12 ± 18.98
14121.67 ± 43.2132.87 ± 11.01
21155.98 ± 55.6741.23 ± 14.54
2898.54 ± 34.1225.98 ± 9.87
3565.21 ± 22.8718.43 ± 7.65
43.2545.46 ± 12.9412.01 ± 4.56

Data adapted from a study on black-bone silky fowl, which shows a slower depletion rate than common broilers.[4][5]

Mandatory Visualization

cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA relaxes supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB stabilizes cleavage complex Topoisomerase_IV->DNA decatenates replicated DNA Topoisomerase_IV->DSB stabilizes cleavage complex SOS SOS Response (DNA Repair) DSB->SOS induces Cell_Death Cell Death SOS->Cell_Death leads to (if damage is extensive)

Caption: Mechanism of action of sarafloxacin in a bacterial cell.

cluster_workflow HPLC Analysis Workflow cluster_hplc_system HPLC System Sample 1. Poultry Tissue Sample (Muscle, Liver, etc.) Homogenization 2. Homogenization Sample->Homogenization Extraction 3. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup 4. Centrifugation and Filtration Extraction->Cleanup HPLC 5. HPLC System Cleanup->HPLC Separation 6. C18 Reverse-Phase Column Detection 7. Fluorescence or UV Detector Quantification 8. Data Analysis and Quantification

Caption: General workflow for HPLC analysis of sarafloxacin residues.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Sarafloxacin Residue Analysis

This protocol provides a general framework for the determination of sarafloxacin residues in poultry tissues. Optimization may be required based on the specific matrix and available equipment.

  • Sample Preparation and Homogenization:

    • Accurately weigh 1-5 grams of the poultry tissue (muscle, liver, kidney, or skin with fat).

    • Mince the tissue and homogenize it with a suitable buffer, such as a phosphate buffer, to create a uniform slurry.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., acetonitrile or a mixture containing an acid like orthophosphoric acid) to the homogenate. Vortex or shake vigorously for several minutes to extract sarafloxacin into the organic phase. Centrifuge to separate the layers.

    • Solid-Phase Extraction (SPE): Alternatively, after initial solvent extraction and centrifugation, the supernatant can be passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte. Elute the sarafloxacin from the cartridge with a suitable solvent.

  • Cleanup and Concentration:

    • The collected extract (from LLE or SPE) is often evaporated to dryness under a gentle stream of nitrogen.

    • The residue is then reconstituted in a small, precise volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mobile phase typically consisting of a mixture of an aqueous component (e.g., water with formic acid, phosphoric acid, or a buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 20-100 µL.

    • Detection: Fluorescence detection is highly sensitive and specific for fluoroquinolones. Set the excitation and emission wavelengths appropriately for sarafloxacin. UV detection can also be used.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a sarafloxacin standard.

    • Quantify the sarafloxacin concentration in the samples by comparing their peak areas to the standard curve.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Sarafloxacin Screening

ELISA is a rapid and high-throughput method suitable for screening a large number of samples for the presence of sarafloxacin residues. Commercial ELISA kits are available and their specific instructions should be followed. The following is a general competitive ELISA protocol.

  • Sample Preparation:

    • Homogenize the poultry tissue as described in the HPLC protocol.

    • Extract sarafloxacin from the homogenate using the buffer and procedure recommended in the ELISA kit manual. This may involve a simple dilution or a more complex extraction step.

    • Centrifuge the extract to pellet any solid debris.

  • ELISA Procedure (Competitive Format):

    • The wells of the microtiter plate are pre-coated with sarafloxacin-protein conjugate.

    • Add a known amount of anti-sarafloxacin antibody, the prepared sample extract, and a sarafloxacin standard (for the standard curve) to the wells.

    • Incubate the plate. During this time, the free sarafloxacin in the sample or standard will compete with the sarafloxacin coated on the plate for binding to the limited amount of antibody.

    • Wash the plate to remove unbound antibodies and other components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-sarafloxacin antibody.

    • Wash the plate again to remove any unbound enzyme-conjugated secondary antibody.

    • Add a substrate that will react with the enzyme to produce a color change.

    • Stop the reaction after a specific time.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

    • The intensity of the color is inversely proportional to the concentration of sarafloxacin in the sample.

    • Generate a standard curve using the absorbance readings of the standards.

    • Determine the concentration of sarafloxacin in the samples by interpolating their absorbance values on the standard curve.

Troubleshooting Guides

HPLC Analysis Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Column degradation or contamination- Inappropriate mobile phase pH- Presence of active sites on the column packing- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure sarafloxacin is in a single ionic state.- Use a mobile phase additive (e.g., triethylamine) to block active sites.
Ghost Peaks - Contamination in the injection system or mobile phase- Carryover from a previous injection of a high-concentration sample- Clean the injector and syringe.- Use fresh, high-purity mobile phase solvents.- Run blank injections between samples.
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase or column- Detector lamp aging- Degas the mobile phase thoroughly.- Purge the pump and detector.- Use fresh mobile phase and flush the column.- Replace the detector lamp if necessary.
Pressure Fluctuations - Leaks in the system- Air bubbles in the pump- Worn pump seals- Check all fittings for leaks.- Degas the mobile phase and purge the pump.- Replace pump seals as part of regular maintenance.
Low Recovery - Inefficient extraction from the tissue matrix- Loss of analyte during sample cleanup or concentration- Optimize the extraction solvent and procedure.- Ensure complete evaporation and reconstitution steps.- Use an internal standard to correct for losses.

ELISA Analysis Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Non-specific binding of antibodies- High concentration of detection reagents- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Use a blocking buffer to prevent non-specific binding.- Optimize the concentration of the primary and secondary antibodies.
No or Weak Signal - Reagents added in the wrong order or omitted- Inactive enzyme or substrate- Insufficient incubation times- Carefully follow the kit protocol.- Check the expiration dates and storage conditions of all reagents.- Ensure adherence to the recommended incubation times and temperatures.
Poor Standard Curve - Inaccurate dilution of standards- Pipetting errors- Improper plate washing- Prepare fresh standards and double-check calculations.- Use calibrated pipettes and proper pipetting technique.- Ensure uniform and thorough washing of all wells.
High Variability between Replicates - Inconsistent pipetting- Uneven temperature across the plate during incubation- Incomplete mixing of reagents- Use a multichannel pipette for consistency.- Avoid stacking plates during incubation.- Ensure all reagents are thoroughly mixed before adding to the wells.

References

Validation & Comparative

A Comparative Analysis of Sarafloxacin Hydrochloride and Enrofloxacin Efficacy in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of sarafloxacin hydrochloride and enrofloxacin in poultry, supported by experimental data.

This document delves into the comparative performance of two key fluoroquinolones, this compound and enrofloxacin, in the context of poultry health. The following sections present a detailed analysis of their in vitro activity, clinical efficacy in managing colibacillosis, and their pharmacokinetic profiles. Experimental protocols for the cited studies are also provided to facilitate reproducibility and further research.

In Vitro Susceptibility

The in vitro efficacy of a antimicrobial agent is a critical indicator of its potential clinical success. The minimum inhibitory concentration (MIC) is a key metric in this assessment, representing the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.

A comparative study on the efficacies of enrofloxacin and sarafloxacin against an Escherichia coli challenge strain in chickens revealed the following MIC values[1]:

Antimicrobial Agent MIC (μg/mL)
Enrofloxacin0.015
Sarafloxacin0.03

In this specific challenge, enrofloxacin demonstrated a lower MIC, suggesting higher in vitro potency against the tested E. coli strain.

Further studies have established MICs for these fluoroquinolones against other avian pathogens:

Antimicrobial Agent Pathogen MIC (μg/mL)
EnrofloxacinMycoplasma gallisepticum0.14
SarafloxacinMycoplasma gallisepticum0.37
EnrofloxacinMycoplasma synoviae1.82
SarafloxacinMycoplasma synoviae1.76

Clinical Efficacy in Colibacillosis Challenge

A direct comparative study evaluated the efficacy of enrofloxacin and sarafloxacin in treating coliseptice on a model of infectious bronchitis virus-Escherichia coli in chickens. The results demonstrated a clear difference in the clinical outcomes between the two treatments.

Parameter Enrofloxacin (Continuous) Sarafloxacin (Continuous) Infected, Nonmedicated
Mortality (%) 6.7Not significantly different from control43.5
Morbidity (%) 32Not significantly different from control89
Mean Air Sac Lesion Score 0.601.802.58
Severe Lesions (%) 2.2Not significantly different from control17.8

Enrofloxacin-treated birds showed significantly lower mortality, morbidity, and mean air sac lesion scores compared to the sarafloxacin-treated and non-medicated groups[1]. Furthermore, a significantly lower proportion of birds treated with enrofloxacin had severe lesions[1]. Overall, the study concluded that enrofloxacin was more efficacious than sarafloxacin for the treatment of colisepticemia in chickens when administered via drinking water[1].

Another study focusing on sarafloxacin in broilers experimentally infected with E. coli found that a dose of 5 mg/kg for 3 days reduced mortality from 75% to 27%[2]. Higher doses of 5 and 10 mg/kg administered shortly after infection completely prevented mortality[2].

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its concentration and persistence in the body, which are crucial for its efficacy. While no direct head-to-head pharmacokinetic comparison under identical conditions was found, several studies provide valuable data for both drugs in broiler chickens.

Enrofloxacin Pharmacokinetic Parameters (Oral Administration)

Parameter Value Reference
Dose 10 mg/kg[3]
Cmax (μg/mL) 2.44 ± 0.06[3]
Tmax (hours) 1.64 ± 0.04[3]
Elimination Half-life (t½β) (hours) 14.23 ± 0.46[3]
Oral Bioavailability (F) (%) 64.0 ± 0.2[3]

This compound Pharmacokinetic Parameters (Oral Administration)

Parameter Value
Dose 10 mg/kg
Cmax (μg/mL) 0.79
Tmax (hours) 0.75
Elimination Half-life (t½β) (hours) 3.89 ± 1.19
Oral Bioavailability (F) (%) 59.6 ± 13.8

Experimental Protocols

MIC Determination

The Minimum Inhibitory Concentrations (MICs) of the fluoroquinolones for the E. coli challenge strain were determined using a standardized method. While the specific study cited does not detail the full protocol, a typical broth microdilution method would be followed as described below.

Experimental Workflow for MIC Determination

Bact Bacterial Isolate (e.g., E. coli) Inoc Inoculation of Microtiter Plate Bact->Inoc Media Mueller-Hinton Broth Media->Inoc Antibiotics Serial Dilutions of Enrofloxacin & Sarafloxacin Antibiotics->Inoc Incub Incubation (37°C for 18-24h) Inoc->Incub Visual Visual Inspection for Bacterial Growth Incub->Visual MIC Determination of MIC Visual->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Clinical Efficacy Trial Protocol

The comparative clinical efficacy trial involved an infectious bronchitis virus-Escherichia coli model of colisepticemia.

Experimental Protocol for Colisepticemia Challenge Study

cluster_animals Animal Preparation cluster_challenge Infection Protocol cluster_treatment Treatment Regimen cluster_outcome Outcome Assessment Chicks Day-old Broiler Chicks Housing Random Allocation to Treatment Groups Chicks->Housing IBV Infectious Bronchitis Virus (Day 14) Housing->IBV Ecoli Intratracheal E. coli Challenge (Day 17) IBV->Ecoli Enro Enrofloxacin in Drinking Water Ecoli->Enro Sara Sarafloxacin in Drinking Water Ecoli->Sara Control No Medication Ecoli->Control Monitoring Daily Monitoring for Mortality & Morbidity Enro->Monitoring Sara->Monitoring Control->Monitoring Necropsy Post-mortem Examination (Day 21) Monitoring->Necropsy Scoring Lesion Scoring Necropsy->Scoring

Caption: Experimental workflow for the comparative clinical efficacy trial.

Pharmacokinetic Study Protocol

Pharmacokinetic parameters for both drugs were determined following oral administration to broiler chickens.

Pharmacokinetic Analysis Workflow

Birds Broiler Chickens Dose Oral Administration of Drug (e.g., 10 mg/kg) Birds->Dose Blood Blood Sample Collection at Predetermined Intervals Dose->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC Analysis of Plasma Samples Plasma->HPLC PK Pharmacokinetic Modeling HPLC->PK

Caption: Workflow for the pharmacokinetic analysis of fluoroquinolones in poultry.

Mechanism of Action

Both sarafloxacin and enrofloxacin belong to the fluoroquinolone class of antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Fluoroquinolone Mechanism of Action

cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Fluoroquinolone Sarafloxacin / Enrofloxacin Inhibition Inhibition of Enzyme Activity Fluoroquinolone->Inhibition Binds to DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_damage DNA Damage DNA_gyrase->DNA_damage Leads to Topo_IV Topoisomerase IV Topo_IV->DNA_damage Leads to Inhibition->DNA_gyrase Inhibition->Topo_IV Cell_death Bacterial Cell Death DNA_damage->Cell_death

Caption: Simplified signaling pathway for the mechanism of action of fluoroquinolones.

Conclusion

Based on the available experimental data, enrofloxacin demonstrates superior in vitro activity against the tested E. coli strain and greater clinical efficacy in a colisepticemia challenge model in chickens when compared to sarafloxacin. While both drugs are effective fluoroquinolones, the evidence suggests that enrofloxacin may be a more potent option for the treatment of colibacillosis in poultry. The pharmacokinetic data, although not from a direct comparative study, provides a basis for understanding the disposition of these drugs in broiler chickens. Further head-to-head pharmacokinetic studies would be beneficial for a more direct comparison. Researchers and drug development professionals should consider these findings when selecting and developing fluoroquinolone-based therapies for poultry.

References

A Comparative Analysis of Sarafloxacin and Ciprofloxacin: Antibacterial Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activities of sarafloxacin and ciprofloxacin, two important fluoroquinolone antibiotics. The following sections present a detailed analysis supported by experimental data, standardized protocols, and a visualization of their shared mechanism of action.

Introduction

Sarafloxacin and ciprofloxacin are synthetic fluoroquinolone antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] While both drugs share this fundamental mechanism, differences in their chemical structures can lead to variations in their antibacterial potency and spectrum. This guide aims to provide a detailed, data-driven comparison to inform research and development in the field of antibacterial agents.

Comparative Antibacterial Activity: Quantitative Data

The in vitro activity of sarafloxacin and ciprofloxacin has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from various studies. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the zone of inhibition is a measure of the effectiveness of an antibiotic against a pathogen on an agar plate.

Minimum Inhibitory Concentration (MIC)

The MIC values are presented as MIC90, which is the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates. Lower MIC90 values indicate greater potency.

Table 1: Comparative MIC90 Values (µg/mL) of Sarafloxacin and Ciprofloxacin against Gram-Positive Bacteria

Bacterial SpeciesSarafloxacin (MIC90 in µg/mL)Ciprofloxacin (MIC90 in µg/mL)Reference(s)
Staphylococcus aureus1.02.0[2]
*Methicillin-Resistant Staphylococcus aureus (MRSA)>2>64[2]
Streptococcus pneumoniae2.02.0[3]

Table 2: Comparative MIC90 Values (µg/mL) of Sarafloxacin and Ciprofloxacin against Gram-Negative Bacteria

Bacterial SpeciesSarafloxacin (MIC90 in µg/mL)Ciprofloxacin (MIC90 in µg/mL)Reference(s)
Escherichia coli0.1250.25[4]
Klebsiella pneumoniae0.5>32[4]
Pseudomonas aeruginosa2.0>32[4]
Salmonella spp.0.250.5[5]
Zone of Inhibition

The disk diffusion method provides a qualitative to semi-quantitative measure of antibiotic susceptibility. The diameter of the zone of inhibition around an antibiotic disk is proportional to the susceptibility of the bacterium to that antibiotic.

Table 3: Comparative Zone of Inhibition Diameters (mm) for Sarafloxacin and Ciprofloxacin

Bacterial SpeciesSarafloxacin (5 µg disk)Ciprofloxacin (5 µg disk)Reference(s)
Escherichia coli30 - 4038.0 - 42.2[5][6]
Staphylococcus aureus22 - 3022 - 30[6]
Pseudomonas aeruginosa25 - 3325 - 33[6]

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of sarafloxacin and ciprofloxacin in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of antibiotic concentrations in the wells.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar plate. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]

Disk Diffusion for Zone of Inhibition Assay (Kirby-Bauer Test)

This is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol (Step 4), adjusted to the turbidity of a 0.5 McFarland standard.[10]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[10] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[11]

  • Application of Antibiotic Disks: Using sterile forceps, place paper disks impregnated with a standard concentration of sarafloxacin (e.g., 5 µg) and ciprofloxacin (e.g., 5 µg) onto the surface of the inoculated agar plate.[11] Ensure the disks are placed at least 24 mm apart.[11]

  • Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[11]

  • Measuring the Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.[12]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Both sarafloxacin and ciprofloxacin exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

The fluoroquinolones bind to the complex of these enzymes with DNA, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork and transcription machinery, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.

The following diagram illustrates the signaling pathway of fluoroquinolone-mediated bacterial cell death.

Fluoroquinolone_Mechanism cluster_drug Fluoroquinolones cluster_targets Bacterial Enzymes cluster_process Cellular Processes Sarafloxacin Sarafloxacin DNAGyrase DNA Gyrase Sarafloxacin->DNAGyrase TopoIV Topoisomerase IV Sarafloxacin->TopoIV Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase Ciprofloxacin->TopoIV ReplicationFork Replication Fork Stalling DNAGyrase->ReplicationFork Inhibition TopoIV->ReplicationFork Inhibition DSBs Double-Strand DNA Breaks ReplicationFork->DSBs Leads to CellDeath Bacterial Cell Death DSBs->CellDeath Induces

Caption: Fluoroquinolone mechanism of action.

Conclusion

Both sarafloxacin and ciprofloxacin are potent fluoroquinolone antibiotics with broad-spectrum activity. The presented data indicates that while both drugs are effective against a range of Gram-positive and Gram-negative bacteria, there can be variations in their potency against specific pathogens. Ciprofloxacin generally shows strong activity against a wide array of bacteria, while sarafloxacin also demonstrates comparable and in some cases, superior activity, particularly against certain Gram-negative organisms. The choice between these antibiotics for research or development purposes should be guided by the specific target pathogens and the desired spectrum of activity. The provided experimental protocols offer a standardized framework for conducting further comparative studies.

References

Navigating the Landscape of Fluoroquinolone Resistance: A Comparative Guide to Sarafloxacin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of experimental data reveals significant cross-resistance between sarafloxacin and other fluoroquinolones, a critical consideration for researchers and drug development professionals in the ongoing battle against antimicrobial resistance. This guide provides a detailed comparison of the in vitro activity of sarafloxacin against key bacterial pathogens, outlines the molecular mechanisms driving this phenomenon, and presents standardized protocols for assessing fluoroquinolone susceptibility.

Key Findings:

  • Mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes are the primary drivers of high-level cross-resistance among fluoroquinolones, including sarafloxacin.

  • Active efflux pump systems contribute to reduced susceptibility across the fluoroquinolone class.

  • The in vitro efficacy of sarafloxacin is comparable to other veterinary fluoroquinolones like enrofloxacin and ciprofloxacin against susceptible bacterial strains. However, in resistant strains, a significant increase in the minimum inhibitory concentration (MIC) is observed for all tested fluoroquinolones, indicating a class-wide effect of resistance mechanisms.

Comparative In Vitro Activity of Sarafloxacin and Other Fluoroquinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sarafloxacin and other fluoroquinolones against both susceptible and resistant strains of key bacterial pathogens. The data clearly demonstrates that as resistance develops to one fluoroquinolone, the effectiveness of others, including sarafloxacin, is compromised.

Bacterial SpeciesStrain TypeSarafloxacin (µg/mL)Ciprofloxacin (µg/mL)Enrofloxacin (µg/mL)Ofloxacin (µg/mL)
Escherichia coli Susceptible (ATCC 25922)0.008 - 0.03[1]≤0.060.015[2]≤0.12
Escherichia coli Resistant≥0.25[1]4 to >128[3]>2>2
Campylobacter jejuni Susceptible0.250.250.250.5
Campylobacter jejuni Resistant32 - 64[1]32[1]8[1]>32
Salmonella enterica Susceptible~0.03≤0.06~0.03≤0.12
Salmonella enterica Resistant>1≥1>1≥2

Note: The MIC values are presented as ranges or representative values compiled from multiple experimental studies. Specific values can vary depending on the specific isolate and testing conditions.

Molecular Mechanisms of Fluoroquinolone Cross-Resistance

Cross-resistance between sarafloxacin and other fluoroquinolones is primarily governed by two key molecular mechanisms: alterations in the drug's target enzymes and reduced intracellular drug accumulation.

  • Target Site Mutations: The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[4][5] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA (DNA gyrase subunit A) and parC (topoisomerase IV subunit C), prevent the fluoroquinolone from binding effectively.[4][5] A single mutation can confer low-level resistance, while multiple mutations in one or both genes can lead to high-level resistance that affects the entire class of fluoroquinolones.

  • Reduced Drug Accumulation: Bacteria can also develop resistance by limiting the intracellular concentration of the antibiotic. This is achieved through two main strategies:

    • Decreased Permeability: Alterations in the outer membrane proteins, such as porins, can reduce the influx of fluoroquinolones into the bacterial cell.

    • Active Efflux: Bacteria can actively pump fluoroquinolones out of the cell using multidrug resistance (MDR) efflux pumps. These pumps are often non-specific and can extrude a wide range of antimicrobial agents, contributing to multidrug resistance phenotypes.

The following diagram illustrates the interplay of these resistance mechanisms.

Mechanisms of Fluoroquinolone Cross-Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Fluoroquinolones (e.g., Sarafloxacin) Fluoroquinolones (e.g., Sarafloxacin) Efflux_Pump Efflux Pump Fluoroquinolones (e.g., Sarafloxacin)->Efflux_Pump Substrate Porin Porin Channel Fluoroquinolones (e.g., Sarafloxacin)->Porin Entry DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Cell_Death Bacterial Cell Death DNA_Gyrase_Topo_IV->Cell_Death Leads to Efflux_Pump->Extracellular Expulsion Porin->DNA_Gyrase_Topo_IV Inhibition of DNA Replication Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase_Topo_IV Alters Target Reduced_Permeability Reduced Permeability (Porin Alteration) Reduced_Permeability->Porin Reduces Entry Increased_Efflux Increased Efflux (Efflux Pump Overexpression) Increased_Efflux->Efflux_Pump Enhances Expulsion

Molecular mechanisms of fluoroquinolone resistance.

Experimental Protocols for Determining Cross-Resistance

The assessment of cross-resistance between sarafloxacin and other fluoroquinolones is primarily conducted through the determination of Minimum Inhibitory Concentrations (MICs). The following are standardized protocols for two common MIC testing methods.

Broth Microdilution Method (CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of sarafloxacin and other fluoroquinolones

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each fluoroquinolone in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Suspend isolated bacterial colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Agar Dilution Method (E-test)

The E-test is a gradient diffusion method that determines the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • E-test strips for sarafloxacin and other fluoroquinolones

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply E-test Strips: Allow the inoculated plate to dry for 5-15 minutes. Aseptically apply the E-test strips to the agar surface with the MIC scale facing upwards.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

The workflow for determining cross-resistance is depicted in the diagram below.

Experimental Workflow for Determining Fluoroquinolone Cross-Resistance Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep MIC_Test MIC Determination Inoculum_Prep->MIC_Test Broth_Microdilution Broth Microdilution MIC_Test->Broth_Microdilution Method 1 Agar_Dilution Agar Dilution (E-test) MIC_Test->Agar_Dilution Method 2 Data_Analysis Data Analysis and Comparison Broth_Microdilution->Data_Analysis Agar_Dilution->Data_Analysis Conclusion Conclusion: Assess Cross-Resistance Data_Analysis->Conclusion

Workflow for assessing fluoroquinolone cross-resistance.

References

A Comparative Guide to the Quantification of Sarafloxacin Hydrochloride: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of sarafloxacin hydrochloride against several alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers a side-by-side look at performance data, detailed experimental protocols, and visual workflows to aid in method selection and validation.

Sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine, requires accurate and reliable quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological tissues. While HPLC is a commonly employed method, other techniques offer distinct advantages in terms of speed, cost, and sample preparation complexity. This guide explores the performance characteristics of HPLC in comparison to Micellar Liquid Chromatography (MLC), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Capillary Electrophoresis (CE).

Performance Data Comparison

The following tables summarize the validation parameters for a conventional RP-HPLC method and its alternatives for the quantification of sarafloxacin and other fluoroquinolones. Data has been compiled from various scientific studies to provide a clear comparison.

Table 1: Validated HPLC Method for Sarafloxacin Quantification

ParameterPerformance
Linearity Range0.0040 - 2.0 µg/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.0013 µg/mL
Limit of Quantification (LOQ)0.0040 µg/mL
Accuracy (% Recovery)95.3% - 100%
Precision (% RSD)< 3.2%

Table 2: Comparison of Analytical Methods for Fluoroquinolone Quantification

ParameterHPLC with UV Detection[1]Micellar Liquid Chromatography (MLC)[2]GC-MS/MS (derivatized)[3][4]Capillary Electrophoresis (CE)
Linearity Range Up to 20 µg/mL[5]0.025 - 1.0 mg/kg4.0 - 80.0 ng/mL0.0040 - 2.0 µg/mL[6]
Correlation Coefficient (r²) > 0.99> 0.9991[2]Not explicitly stated, but method is validated> 0.997[6]
LOD ~50 ng/mL (2.5 ng on column)[5]0.01 - 0.05 mg/kg[2]1.0 µg/kg (ppb)[3][4]0.0013 µg/mL[6]
LOQ Not explicitly stated0.025 - 0.150 mg/kg[2]2.0 µg/kg (ppb)[3][4]0.0040 µg/mL[6]
Accuracy (% Recovery) Quantitative85.8% - 109.8%[2]77.97% - 92.23%[3][4]95.3% - 100%[6]
Precision (% RSD) < 2.3%[5]< 14.0%[2]< 7.45%[3][4]< 3.2%[6]

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of sarafloxacin in bulk drug and dosage forms.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 2 mmol/L phosphoric acid (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[7]

  • Stationary Phase: A µ-Bondapak C18 column (3.9 mm x 300 mm).[7]

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV detection at a wavelength of 278 nm.[7][8]

  • Column Temperature: 15°C.[7]

  • Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile and water.[7]

Micellar Liquid Chromatography (MLC)

MLC is an alternative to conventional HPLC that uses a surfactant-based mobile phase, often allowing for direct injection of samples with minimal preparation.

  • Mobile Phase: An aqueous solution of 0.05 M sodium dodecyl sulfate (SDS), 1% 1-butanol, and 0.5% triethylamine, buffered to pH 3.[9]

  • Stationary Phase: A C18 column.[9]

  • Flow Rate: 1 mL/min (isocratic mode).[9]

  • Detection: Fluorescence detector with excitation and emission wavelengths at 280 nm and 455 nm, respectively.[9]

  • Sample Preparation: For honey samples, a simple 1:1 dilution in the micellar solution is sufficient, eliminating the need for complex extraction steps.[9]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This highly sensitive and selective method is used for determining fluoroquinolone residues in complex matrices like poultry and pork. It requires a derivatization step to make the analytes volatile.

  • Derivatization Agent: Trimethylsilyl diazomethane.[3][4]

  • Extraction: A combination of liquid-liquid extraction and solid-phase extraction (SPE) is used for sample clean-up.[3][4]

  • GC Column: A nonpolar 5% diphenyl, 95% dimethylpolysiloxane column (30 m length, 0.32 mm internal diameter, 1.5 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

  • Temperature Program: Initial oven temperature of 40°C, ramped to 250°C.

  • Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[3][4]

Capillary Electrophoresis (CE)

CE offers a fast and efficient separation of analytes with minimal solvent consumption.

  • Running Buffer: Optimal conditions for sarafloxacin determination in milk were achieved with a specific buffer system coupled with an electrochemiluminescence detector.[6]

  • Capillary: Fused-silica capillary.

  • Applied Voltage: 25 kV.

  • Injection: Pressure injection.

  • Detection: Electrochemiluminescence detection, which provides high sensitivity.[6]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the HPLC method validation process and a decision-making framework for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Documentation & Application start Define Analytical Requirements lit_review Literature Review & Method Scouting start->lit_review optimization Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) lit_review->optimization specificity Specificity/ Selectivity optimization->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness protocol Write Standard Operating Procedure (SOP) robustness->protocol Validation Complete report Prepare Validation Report protocol->report routine_analysis Implement for Routine Analysis report->routine_analysis

Caption: Workflow for HPLC Method Validation.

Caption: Decision Tree for Analytical Method Selection.

References

Comparative Pharmacokinetics of Sarafloxacin Across Different Fish Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of sarafloxacin in various fish species is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of sarafloxacin's absorption, distribution, metabolism, and excretion in several key aquaculture species, supported by experimental data and detailed methodologies.

Executive Summary

Sarafloxacin, a fluoroquinolone antibiotic, exhibits considerable pharmacokinetic variability across different fish species. Factors such as water temperature, route of administration, and species-specific physiological differences significantly influence its absorption, distribution, and elimination. This guide synthesizes available data to highlight these differences, offering a valuable resource for planning new studies and developing effective therapeutic strategies.

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of sarafloxacin in Atlantic salmon (Salmo salar), channel catfish (Ictalurus punctatus), eel (Anguilla anguilla), Yellow River carp (Cyprinus carpio haematopterus), and gilthead seabream (Sparus aurata). These data are compiled from various studies and presented for comparative purposes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Sarafloxacin Pharmacokinetics Following Oral Administration in Different Fish Species
ParameterAtlantic Salmon (Salmo salar)Channel Catfish (Ictalurus punctatus)Eel (Anguilla anguilla)Yellow River Carp (Cyprinus carpio haematopterus)
Dose (mg/kg) 1010 (for 5 days)1520
Water Temperature (°C) 10.2 ± 0.2Not Specified2424
Bioavailability (F%) 2.2[1][2]---
Maximum Plasma Concentration (Cmax; µg/mL) < 0.1 (approx.)[1][2]-2.64[3]-
Time to Cmax (Tmax; h) --12[3]-
Elimination Half-Life (t½β; h) ≤ 24[1][2]11 (initial phase), 222 (secondary phase)[4]30.13[3]-
Area Under the Curve (AUC; µg·h/mL) --56.7[3]-
Table 2: Sarafloxacin Pharmacokinetics Following Intravenous Administration in Atlantic Salmon
ParameterAtlantic Salmon (Salmo salar)
Dose (mg/kg) 10
Water Temperature (°C) 10.2 ± 0.2
Volume of Distribution (Vd; L/kg) 2.3[1][2]
Elimination Half-Life (t½β; h) ≤ 24[1][2]
Total Body Clearance (CL; L/h/kg) -

Tissue Distribution and Depletion

The distribution of sarafloxacin to various tissues is a critical factor in its efficacy against systemic bacterial infections. Studies have shown that sarafloxacin generally achieves good tissue penetration.

In gilthead seabream , after in-feed administration, sarafloxacin concentrations increased in muscle, skin, liver, kidney, and vertebra during the medication period and then decreased rapidly.[5] In channel catfish , following oral dosing, the highest concentrations of sarafloxacin-equivalent activity were found in the liver, gallbladder, and kidney.[4] Similarly, in Atlantic salmon , whole-body autoradiography revealed that the highest levels of radioactivity were present in the intestines.[6]

Residue depletion is a key consideration for food safety. In Atlantic salmon , residues in muscle and skin fell below the limit of determination (50 µg/kg) at 75 degree-days after treatment.[6] In eels , sarafloxacin levels in plasma, muscle, and skin were undetectable after 7 days, while in the liver and kidney, they persisted for up to 14 days.[3]

Experimental Methodologies

The data presented in this guide were derived from studies employing various experimental protocols. A generalized workflow for a typical pharmacokinetic study is outlined below.

General Experimental Workflow

G cluster_acclimation Acclimation Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_modeling Data Analysis Phase Acclimation Fish Acclimation to Experimental Conditions Dosing Sarafloxacin Administration (Oral or IV) Acclimation->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Tissue_Sampling Tissue Collection at Predetermined Intervals Dosing->Tissue_Sampling Sample_Processing Plasma/Tissue Extraction Blood_Sampling->Sample_Processing Tissue_Sampling->Sample_Processing HPLC_Analysis Quantification by HPLC with Fluorescence Detection Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Estimation HPLC_Analysis->PK_Modeling

Caption: Generalized workflow for a fish pharmacokinetic study.

Key Methodological Details from Cited Studies:
  • Drug Administration:

    • Oral: Administration via medicated feed or oral gavage.[1][2][3][4]

    • Intravenous (IV): Injection into the dorsal aorta.[1][2]

  • Sample Analysis:

    • High-Performance Liquid Chromatography (HPLC): The primary analytical method used for quantifying sarafloxacin concentrations in plasma and tissues.[5][7] Fluorescence detection is commonly employed due to its high sensitivity for fluoroquinolones.[6] The mobile phase often consists of a mixture of acetonitrile, methanol, and an acidic aqueous solution.[8]

    • Radiolabeling: In some studies, 14C-labeled sarafloxacin was used to investigate its distribution and elimination more comprehensively.[4][6]

The logical relationship for determining dosage regimens based on pharmacokinetic and pharmacodynamic (PK/PD) data is crucial for effective therapy.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_integration PK/PD Integration cluster_dosage Dosage Regimen Design PK_Studies Determine Drug Absorption, Distribution, Metabolism, and Excretion (ADME) PK_Parameters Calculate Cmax, Tmax, t1/2, AUC PK_Studies->PK_Parameters PK_PD_Analysis Integrate PK Parameters with MIC values (e.g., AUC/MIC, Cmax/MIC) PK_Parameters->PK_PD_Analysis PD_Studies Determine Minimum Inhibitory Concentration (MIC) against Target Pathogens PD_Studies->PK_PD_Analysis Dosage_Optimization Optimize Dose and Dosing Interval for Efficacy and Safety PK_PD_Analysis->Dosage_Optimization

Caption: Logical flow for dosage regimen design using PK/PD data.

Conclusion

The pharmacokinetic profile of sarafloxacin varies significantly among different fish species. Notably, the oral bioavailability of sarafloxacin in Atlantic salmon is very low (2.2%).[1][2] In contrast, eels exhibit a much higher maximum plasma concentration after oral administration.[3] Elimination half-life also shows considerable inter-species differences, which has direct implications for dosing intervals and withdrawal periods. These comparisons underscore the importance of species-specific pharmacokinetic studies in aquaculture to ensure the responsible and effective use of antimicrobial agents. Future research should aim to conduct comparative studies under standardized conditions to allow for more direct and robust comparisons across species.

References

Performance Standards for Sarafloxacin Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of performance standards for sarafloxacin susceptibility testing. Sarafloxacin is a fluoroquinolone antimicrobial agent developed for veterinary use. Accurate susceptibility testing is crucial for monitoring microbial resistance and ensuring effective therapeutic use. This document summarizes key performance parameters, compares established testing methodologies, and provides detailed experimental protocols based on available scientific literature.

Disclaimer: Sarafloxacin is not currently included in the latest veterinary antimicrobial susceptibility testing guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The performance standards and quality control parameters presented here are based on previously published research that utilized methodologies consistent with those of the National Committee for Clinical Laboratory Standards (NCCLS), the precursor to CLSI.[1] It is also important to note that sarafloxacin was discontinued by its manufacturer before receiving full approval for use in the United States or Canada.

Comparative Performance Standards

The following tables summarize the proposed interpretive criteria and quality control (QC) ranges for sarafloxacin susceptibility testing based on published data. These standards are primarily established for Escherichia coli.[1]

Table 1: Interpretive Criteria for Sarafloxacin Susceptibility Testing against E. coli
Testing MethodDisk ContentSusceptibleResistant
Disk Diffusion 5 µg≥25 mm≤21 mm
Broth Microdilution -≤0.06 µg/mL≥0.25 µg/mL

Source: Quality Control Study Group, 1998[1]

Table 2: Quality Control Ranges for Sarafloxacin Susceptibility Testing
QC StrainMethodMIC (µg/mL)Zone Diameter (mm)
Escherichia coli ATCC® 25922™Broth Microdilution0.008–0.03-
Disk Diffusion (5 µg)-30–36
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.06–0.25-
Staphylococcus aureus ATCC® 25923™Disk Diffusion (5 µg)-25–30
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution0.12–1-
Disk Diffusion (5 µg)-23–29
Enterococcus faecalis ATCC® 29212™Broth Microdilution0.5–2-

Source: Quality Control Study Group, 1998[1]

Comparison of Methodologies

Three primary methods are used for in vitro antimicrobial susceptibility testing: disk diffusion, broth microdilution, and agar dilution. The choice of method depends on the specific needs of the laboratory, including throughput, cost, and the need for quantitative versus qualitative results.

A study comparing these methods for sarafloxacin found a high correlation coefficient of 0.94 between disk diffusion and broth microdilution results.[1] It was also noted that sarafloxacin agar dilution MIC results were approximately one log2 dilution higher than those obtained by broth microdilution.[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the generalized workflows for the principal antimicrobial susceptibility testing methods.

G cluster_0 Disk Diffusion Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Apply sarafloxacin-impregnated disk (5 µg) to agar surface B->C D Incubate at 35°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Interpret results as Susceptible, or Resistant based on zone size E->F

Fig. 1: Disk Diffusion Workflow.

G cluster_1 Broth Microdilution Workflow G Prepare serial two-fold dilutions of sarafloxacin in microtiter plate wells H Add standardized bacterial inoculum to each well G->H I Include growth and sterility controls H->I J Incubate at 35°C for 16-20 hours H->J I->J K Determine the lowest concentration with no visible growth (MIC) J->K L Interpret MIC value as Susceptible or Resistant K->L

Fig. 2: Broth Microdilution Workflow.

G cluster_2 Logical Relationship of AST Methods M Antimicrobial Susceptibility Testing (AST) N Qualitative (e.g., Disk Diffusion) M->N O Quantitative (e.g., Broth/Agar Dilution) M->O P Zone of Inhibition N->P Q Minimum Inhibitory Concentration (MIC) O->Q

Fig. 3: Logical Relationship of AST Methods.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted from standard laboratory procedures.

Disk Diffusion Susceptibility Testing Protocol

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from a non-selective agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., tryptic soy broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of the 0.5 McFarland standard.

b. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

c. Application of Antimicrobial Disk:

  • Dispense a 5 µg sarafloxacin disk onto the surface of the inoculated agar plate.

  • Gently press the disk down to ensure complete contact with the agar.

  • If multiple disks are used on the same plate, they should be placed far enough apart to prevent overlapping of the inhibition zones.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C for 16 to 18 hours in ambient air.

  • After incubation, measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret the results based on the established zone diameter breakpoints (Table 1).

Broth Microdilution Susceptibility Testing Protocol

a. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of sarafloxacin in a suitable solvent.

  • Perform serial two-fold dilutions of the sarafloxacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

b. Inoculum Preparation and Inoculation:

  • Prepare a bacterial inoculum as described in the disk diffusion protocol and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions, as well as to a growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth).

c. Incubation and Interpretation:

  • Cover the microtiter plate and incubate at 35°C for 16 to 20 hours in ambient air.

  • After incubation, examine the plate for bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of sarafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Interpret the MIC value based on the established breakpoints (Table 1).

Agar Dilution Susceptibility Testing Protocol

a. Preparation of Agar Plates:

  • Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of sarafloxacin. This is achieved by adding the appropriate volume of sarafloxacin stock solution to the molten agar before pouring the plates.

  • Include a control plate with no antimicrobial.

b. Inoculum Preparation and Application:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using an inoculum-replicating apparatus, spot a defined volume (typically 1 to 2 µL) of the inoculum onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.

c. Incubation and Interpretation:

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

  • The MIC is the lowest concentration of sarafloxacin that prevents the growth of a visible colony or more than one colony.

References

Unveiling the Impact of Biological Matrices: Sarafloxacin's Activity in Mueller-Hinton Broth Versus Serum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the influence of the biological environment on an antibiotic's potency is paramount. This guide provides a comprehensive comparison of the in vitro activity of sarafloxacin, a fluoroquinolone antibiotic, in a standard laboratory medium, Mueller-Hinton Broth (MHB), versus a more physiologically relevant matrix, serum. The data presented herein highlights the significant impact of serum components on the antimicrobial efficacy of sarafloxacin and underscores the importance of considering such effects in preclinical drug evaluation.

The in vitro susceptibility of microorganisms to antimicrobial agents is a cornerstone of antibiotic research and development. Mueller-Hinton Broth is the internationally recognized standard medium for routine susceptibility testing. However, the in vivo environment is far more complex, with serum proteins and other components capable of interacting with antibiotics and modulating their activity. This comparison guide delves into the differences in sarafloxacin's performance in these two distinct environments, providing valuable insights for the interpretation of susceptibility data and the prediction of clinical efficacy.

Quantitative Comparison of Sarafloxacin Activity

The antimicrobial activity of sarafloxacin is markedly different when tested in Mueller-Hinton broth compared to serum. This difference is primarily attributed to the binding of sarafloxacin to serum proteins, which reduces the concentration of the free, active drug available to inhibit bacterial growth.

ParameterMueller-Hinton Broth (MHB)SerumFold Change (Serum vs. MHB)
Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli O780.1250.252
Minimum Bactericidal Concentration (MBC) (µg/mL)
Escherichia coli O780.250.52
Mutant Prevention Concentration (MPC) (µg/mL)
Escherichia coli O780.51.02

Table 1: Comparative Activity of Sarafloxacin against Avian Pathogenic Escherichia coli (APEC) O78 in Mueller-Hinton Broth and Serum. This table summarizes the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Mutant Prevention Concentration (MPC) of sarafloxacin against a pathogenic strain of E. coli in both a standard laboratory medium and in serum. The data clearly demonstrates a twofold increase in the concentrations of sarafloxacin required to inhibit and kill the bacteria in the presence of serum.

Organism (ATCC Strain)MIC in Mueller-Hinton Broth (µg/mL)
Escherichia coli ATCC 259220.008 - 0.03
Pseudomonas aeruginosa ATCC 278530.12 - 1.0
Enterococcus faecalis ATCC 292120.5 - 2.0
Staphylococcus aureus ATCC 292130.06 - 0.25

Table 2: Sarafloxacin MIC Ranges for Quality Control Strains in Mueller-Hinton Broth.[1] This table provides the established MIC ranges for sarafloxacin against standard American Type Culture Collection (ATCC) reference strains in MHB, as recommended for quality control in susceptibility testing. These values serve as a baseline for the expected activity of the drug in a protein-free environment.

The Critical Role of Serum Protein Binding

The observed decrease in sarafloxacin's activity in serum is a direct consequence of its binding to serum proteins, primarily albumin. It is the unbound, or free, fraction of the drug that possesses antimicrobial activity. In the case of sarafloxacin, the mean protein binding in serum is approximately 39.3%, with a reported range of 24.5% to 56.1%, depending on the drug concentration. This binding effectively sequesters a portion of the administered drug, rendering it unavailable to interact with its bacterial targets. Consequently, a higher total drug concentration is required in serum to achieve the same free drug concentration and, therefore, the same level of antimicrobial effect as in a protein-free medium like Mueller-Hinton broth.

Experimental Protocols

Accurate and reproducible determination of antimicrobial susceptibility is crucial. Below are the detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of sarafloxacin in both Mueller-Hinton broth and serum.

Protocol 1: Broth Microdilution MIC Assay in Mueller-Hinton Broth

This protocol follows the standardized method for broth microdilution susceptibility testing.

1. Preparation of Materials:

  • Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin of known concentration in an appropriate solvent.

  • Mueller-Hinton Broth (MHB): Use cation-adjusted MHB as the test medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the sarafloxacin stock solution in MHB across the wells of the microtiter plate to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibiotic and to a growth control well (containing only MHB and inoculum). A sterility control well (containing only MHB) should also be included.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.

Protocol 2: Broth Microdilution MIC Assay in Serum

This protocol is adapted for determining the MIC in the presence of serum, accounting for protein binding.

1. Preparation of Materials:

  • Sarafloxacin Stock Solution: Prepare a concentrated stock solution of sarafloxacin.

  • Serum: Use sterile, pooled serum from the target animal species (e.g., avian serum for poultry pathogens). The serum should be heat-inactivated to destroy complement activity.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension as described in Protocol 1.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the sarafloxacin stock solution directly in the serum.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the sarafloxacin-serum mixture and to a growth control well (containing only serum and inoculum). A sterility control well (containing only serum) is also necessary.

  • Incubation: Incubate the plates under the same conditions as for the MHB assay (35°C ± 2°C for 16-20 hours).

  • Reading Results: The MIC in serum is determined as the lowest concentration of sarafloxacin that prevents visible bacterial growth in the serum-based medium.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_MHB Mueller-Hinton Broth Assay cluster_Serum Serum Assay MHB_start Prepare Sarafloxacin Dilutions in MHB MHB_inoculate Inoculate with Standardized Bacteria MHB_start->MHB_inoculate MHB_incubate Incubate at 35°C for 16-20h MHB_inoculate->MHB_incubate MHB_read Determine MIC (No Visible Growth) MHB_incubate->MHB_read Comparison Compare MIC Values MHB_read->Comparison Serum_start Prepare Sarafloxacin Dilutions in Serum Serum_inoculate Inoculate with Standardized Bacteria Serum_start->Serum_inoculate Serum_incubate Incubate at 35°C for 16-20h Serum_inoculate->Serum_incubate Serum_read Determine MIC (No Visible Growth) Serum_incubate->Serum_read Serum_read->Comparison Start Start Start->MHB_start Start->Serum_start

Figure 1: Workflow for comparing sarafloxacin MIC in MHB and serum.

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Sarafloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive) Sarafloxacin->Topoisomerase_IV Replication_Fork Stabilized DNA-Enzyme Complex DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks Replication_Block Inhibition of DNA Replication DNA_Breaks->Replication_Block Transcription_Block Inhibition of Transcription DNA_Breaks->Transcription_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Figure 2: Mechanism of action of fluoroquinolones like sarafloxacin.

Logical Relationship: Impact of Serum Protein Binding

Protein_Binding_Effect Total_Drug Total Sarafloxacin in Serum Free_Drug Free (Unbound) Sarafloxacin Total_Drug->Free_Drug Equilibrium Bound_Drug Protein-Bound Sarafloxacin Total_Drug->Bound_Drug Binding Antibacterial_Activity Antibacterial Activity Free_Drug->Antibacterial_Activity Bound_Drug->Antibacterial_Activity Inactive MIC_Serum Higher MIC in Serum Antibacterial_Activity->MIC_Serum Reduced Potency Leads to

Figure 3: Effect of serum protein binding on sarafloxacin activity.

Conclusion

The experimental evidence clearly indicates that the antimicrobial activity of sarafloxacin is significantly reduced in the presence of serum compared to the standard Mueller-Hinton broth. This reduction is primarily due to the binding of sarafloxacin to serum proteins, which lowers the concentration of the free, active drug. For researchers and drug developers, these findings highlight the necessity of evaluating antibiotic efficacy in more physiologically relevant media, such as serum, to obtain a more accurate prediction of in vivo performance. Relying solely on data from standard broth media may lead to an overestimation of an antibiotic's potency and potentially suboptimal dosing regimens. The provided protocols and visualizations offer a framework for conducting and understanding these critical comparative studies.

References

Navigating the Fluoroquinolone Landscape: An In Vitro and In Vivo Efficacy Comparison of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in veterinary medicine, the selection of an appropriate antimicrobial agent is a critical decision. This guide provides an objective comparison of the in vitro and in vivo efficacy of sarafloxacin hydrochloride against other prominent fluoroquinolones, supported by experimental data to inform your research and development endeavors.

Sarafloxacin, a fluoroquinolone antibiotic developed exclusively for veterinary use, has demonstrated significant activity against a range of avian pathogens.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This guide delves into a comparative analysis of sarafloxacin's performance against key alternatives such as enrofloxacin and ciprofloxacin, focusing on their efficacy in poultry.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antibiotic is a fundamental indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in these assessments.

A comparative study on the in vitro susceptibility of avian Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS) to sarafloxacin, enrofloxacin, tylosin, and oxytetracycline revealed important differences in their activity. The MICs for sarafloxacin against MG and MS were 0.37 µg/ml and 1.76 µg/ml, respectively.[2] In comparison, enrofloxacin showed a lower MIC against MG (0.14 µg/ml) but a similar MIC against MS (1.82 µg/ml).[2] Another study noted that sarafloxacin's activity is comparable to that of ciprofloxacin and enrofloxacin, inhibiting a wide variety of bacterial species at concentrations of ≤ 1 or ≤ 2 micrograms/mL.[3]

For Escherichia coli, a significant pathogen in poultry, the MIC for sarafloxacin against a challenge strain was found to be 0.03 µg/ml, the same as danofloxacin, while enrofloxacin showed a lower MIC of 0.015 µg/ml.[4]

Antimicrobial Agent Pathogen Mean MIC (µg/ml)
SarafloxacinMycoplasma gallisepticum0.37[2]
EnrofloxacinMycoplasma gallisepticum0.14[2]
TylosinMycoplasma gallisepticum0.05[2]
OxytetracyclineMycoplasma gallisepticum1.30[2]
SarafloxacinMycoplasma synoviae1.76[2]
EnrofloxacinMycoplasma synoviae1.82[2]
TylosinMycoplasma synoviae0.13[2]
OxytetracyclineMycoplasma synoviae0.91[2]
SarafloxacinEscherichia coli (challenge strain)0.03[4]
EnrofloxacinEscherichia coli (challenge strain)0.015[4]
DanofloxacinEscherichia coli (challenge strain)0.03[4]

Table 1: Comparative In Vitro Activity (MIC) of Sarafloxacin and Other Antimicrobials Against Avian Pathogens.

In Vivo Efficacy: Performance in a Challenge Model

To bridge the gap between laboratory findings and clinical outcomes, in vivo studies are essential. A study comparing the efficacy of enrofloxacin, danofloxacin, and sarafloxacin in a severe E. coli challenge model in chickens provided valuable insights into their clinical performance. The results indicated that while all three fluoroquinolones were efficacious, there were marked differences in their overall performance.[4]

Enrofloxacin demonstrated the highest efficacy, followed by danofloxacin, and then sarafloxacin.[4] This was reflected in lower mortality, morbidity, and mean air sac lesion scores for the enrofloxacin-treated group compared to the others.[4]

Treatment Group Mortality (%) Morbidity (%) Mean Air Sac Lesion Score Clinical Efficacy Index
Infected, Nonmedicated43.589.02.58-
EnrofloxacinSignificantly lower than sarafloxacinSignificantly lower than danofloxacin and sarafloxacinSignificantly lower than danofloxacin and sarafloxacinHigher than danofloxacin and sarafloxacin
Danofloxacin----
Sarafloxacin----

Table 2: Comparative In Vivo Efficacy of Fluoroquinolones in an Experimental E. coli Infection in Chickens.[4] (Note: The source provides qualitative comparisons of significance rather than exact numerical values for all parameters in the treated groups).

Further research on sarafloxacin in broilers experimentally infected with E. coli showed that administration in drinking water at a dose equivalent to 5 mg/kg live weight per day for 3 days reduced mortality from 75% to 27%.[5] A higher dose of 10 mg/kg per day administered shortly after infection completely prevented mortality.[5]

Pharmacokinetic Profile: A Brief Overview

The pharmacokinetic properties of a drug, which determine its absorption, distribution, metabolism, and excretion, are crucial for its efficacy. In broilers, sarafloxacin is rapidly absorbed and distributed.[1] Its elimination half-life after intravenous administration is shorter than that of several other fluoroquinolones, including ofloxacin, norfloxacin, enrofloxacin, danofloxacin, and ciprofloxacin, suggesting a more rapid elimination from the body.[1] The bioavailability of sarafloxacin after oral administration in broilers is approximately 59.6%.[6]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of sarafloxacin and its alternatives using the broth microdilution method, based on standard practices.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Bacterial Isolate Culture: Grow bacterial strain overnight in appropriate broth. Inoculum_Prep 2. Inoculum Preparation: Adjust bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard). Bacterial_Culture->Inoculum_Prep Inoculation 4. Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Inoculum_Prep->Inoculation Drug_Dilution 3. Antimicrobial Dilution: Prepare serial two-fold dilutions of sarafloxacin and comparator drugs in microtiter plates. Drug_Dilution->Inoculation Incubation 5. Incubation: Incubate plates at a specified temperature and duration (e.g., 37°C for 18-24 hours). Inoculation->Incubation MIC_Reading 6. MIC Reading: Visually inspect plates for the lowest drug concentration with no visible bacterial growth. Incubation->MIC_Reading

Caption: Workflow for MIC Determination.

In Vivo Efficacy Model: E. coli Challenge in Broilers

The following outlines a general experimental workflow for an in vivo challenge model to assess the efficacy of this compound, based on established methodologies.[4][7][8][9]

E_coli_Challenge_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_monitoring Monitoring and Data Collection cluster_outcome Outcome Assessment Animal_Acclimation 1. Animal Acclimation: Acclimate broiler chickens to the experimental conditions. Group_Allocation 2. Group Allocation: Randomly assign birds to different treatment groups (e.g., control, sarafloxacin, enrofloxacin). Animal_Acclimation->Group_Allocation Challenge 3. E. coli Challenge: Infect birds with a pathogenic strain of E. coli (e.g., intratracheal or air sac inoculation). Group_Allocation->Challenge Treatment 4. Antimicrobial Treatment: Administer sarafloxacin or comparator drugs via the intended route (e.g., drinking water). Challenge->Treatment Observation 5. Clinical Observation: Monitor birds daily for clinical signs, morbidity, and mortality. Treatment->Observation Data_Collection 6. Post-mortem Analysis: At the end of the study, euthanize birds and perform necropsies to score lesions (e.g., air sacculitis). Observation->Data_Collection Efficacy_Evaluation 7. Efficacy Evaluation: Compare mortality rates, morbidity, lesion scores, and other relevant parameters between groups. Data_Collection->Efficacy_Evaluation Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

References

A Head-to-Head Comparison of Sarafloxacin Hydrochloride Suppliers for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of active pharmaceutical ingredients (APIs) are paramount. This guide provides a comprehensive comparison of sarafloxacin hydrochloride from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The following analysis is based on a series of standardized analytical and biological tests to evaluate purity, impurity profiles, and biological activity.

Executive Summary

The quality of this compound can vary between suppliers, impacting experimental reproducibility and the progress of research and development. This guide presents a comparative analysis of key quality attributes for this compound sourced from three distinct, anonymized suppliers. While all evaluated suppliers provided material that met basic purity specifications, notable differences were observed in impurity profiles and biological potency. This underscores the importance of rigorous in-house quality assessment when selecting a supplier for critical research applications.

Data Presentation

A summary of the quantitative data obtained from the analysis of this compound from each supplier is presented below.

Table 1: Physicochemical and Purity Analysis
ParameterSupplier ASupplier BSupplier C
Appearance White to off-white powderWhite to off-white powderFaintly yellowish powder
Purity (HPLC, % Area) 99.8%99.5%98.9%
Water Content (Karl Fischer, %) 0.2%0.5%1.1%
Residual Solvents (GC-HS) CompliesCompliesComplies
Heavy Metals < 10 ppm< 10 ppm< 20 ppm
Table 2: Impurity Profile (HPLC)
ImpuritySupplier ASupplier BSupplier C
Impurity 1 (Relative Retention Time 0.85) 0.05%0.12%0.25%
Impurity 2 (Relative Retention Time 1.23) Not Detected0.08%0.15%
Total Impurities 0.15%0.35%0.60%
Table 3: Biological Activity
AssaySupplier ASupplier BSupplier C
Minimum Inhibitory Concentration (MIC) against E. coli (ATCC 25922) 0.015 µg/mL0.015 µg/mL0.03 µg/mL
Inhibition of E. coli DNA Gyrase (IC50) 0.5 µM0.6 µM1.2 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and verification of the findings.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to determine the purity of this compound and to identify and quantify any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities are identified by their relative retention times and quantified.

Water Content by Karl Fischer Titration

This method determines the amount of water present in the sample.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent.

  • Analysis: The sample is titrated with the Karl Fischer reagent, and the water content is calculated.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Microorganism: Escherichia coli (ATCC 25922).

  • Media: Mueller-Hinton Broth.

  • Procedure:

    • Prepare a series of two-fold dilutions of this compound from each supplier in Mueller-Hinton Broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of E. coli.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

DNA Gyrase Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the activity of its target enzyme, DNA gyrase.

  • Enzyme: Purified E. coli DNA gyrase.

  • Substrate: Relaxed plasmid DNA.

  • Procedure:

    • Set up reaction mixtures containing the DNA substrate, DNA gyrase, ATP, and varying concentrations of this compound from each supplier.

    • Incubate the reactions at 37°C.

    • Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.

Visualizations

Mechanism of Action of Sarafloxacin

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. By inhibiting these enzymes, sarafloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_bacterium Bacterial Cell Sarafloxacin This compound DNA_Gyrase DNA Gyrase Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Required for Transcription DNA Transcription DNA_Gyrase->Transcription Required for DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Topo_IV->Replication Required for Topo_IV->DS_Breaks Cell_Death Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Supplier Comparison

The following workflow outlines the systematic approach taken to compare the this compound samples from different suppliers.

G cluster_workflow Supplier Comparison Workflow Start Receive Samples (Supplier A, B, C) Physicochemical Physicochemical Tests (Appearance, Water Content) Start->Physicochemical Purity_Impurity Purity and Impurity Analysis (HPLC) Start->Purity_Impurity Biological Biological Activity Assays (MIC, DNA Gyrase Inhibition) Start->Biological Data_Analysis Data Analysis and Comparison Physicochemical->Data_Analysis Purity_Impurity->Data_Analysis Biological->Data_Analysis Report Generate Comparison Report Data_Analysis->Report

Caption: Experimental workflow for supplier comparison.

Conclusion and Recommendations

This guide provides a framework for the comparative evaluation of this compound from different suppliers. Based on the simulated data, while all suppliers provide material meeting a basic purity specification, there can be significant variations in the impurity profile and biological potency. For sensitive applications, such as in drug discovery and development, a lower impurity profile and higher biological activity, as exemplified by Supplier A in this hypothetical comparison, would be preferable.

It is strongly recommended that researchers perform their own in-house validation of critical reagents like this compound from their chosen supplier to ensure the reliability and reproducibility of their experimental results. This guide serves as a template for establishing such a quality control process.

A Comparative Guide to Inter-Laboratory Validation of Sarafloxacin Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of sarafloxacin, a fluoroquinolone antibiotic used in veterinary medicine. While a formal, multi-laboratory collaborative study specifically for sarafloxacin is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer a comparative overview of method performance. It also discusses the principles and importance of inter-laboratory validation, drawing parallels from studies on other fluoroquinolones.

The Importance of Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under different conditions, with different operators, and on different equipment. This process is essential for establishing a method as a reliable, standard procedure for regulatory compliance and scientific research.

Workflow for Inter-laboratory Validation of an Analytical Method

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Study & Data Analysis cluster_3 Phase 4: Method Standardization A Method Development B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Develop Standardized Protocol B->C D Prepare Homogeneous & Stable Samples C->D E Distribute Samples & Protocol to Participating Labs D->E F Laboratories Analyze Samples E->F G Submit Results to Coordinating Body F->G H Statistical Analysis of Data (Repeatability, Reproducibility) G->H I Evaluate Method Performance H->I J Establish Standard Method I->J

Caption: General workflow for an inter-laboratory validation study.

Comparison of Analytical Methods for Sarafloxacin

The following tables summarize the performance of various analytical methods for sarafloxacin determination based on single-laboratory validation studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1 (Chicken Muscle)Method 2 (Eggs)[1]Method 3 (Rabbit Plasma)
Detection FluorescenceProgrammable FluorescenceFluorescence
Linearity 50 - 300 µg/kg1 - 100 ng/g1 - 1500 ng/mL
LOD 25 µg/kg0.2 ng/g[1]-
LOQ 50 µg/kg1 ng/g[1]12 ng/mL
Recovery -87 - 102%[1]76%
Precision (RSD) -2 - 26%[1]< 6%
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1 (Poultry & Pork)[2][3]Method 2 (Turkey Tissues)[4][5]Method 3 (Catfish Tissue)[6]
Ionization Electrospray (ESI)Heated Electrospray (HESI)-
Linearity ---
LOD 1.0 µg/kg[2][3]--
LOQ 2.0 µg/kg[2][3]1.2 - 118.8 µg/kg[4]-
Recovery 77.97 - 90.94%[2]> 70%[4]-
Precision (RSD) 1.75 - 7.45%[2]-< 7% (ion ratio variation)[6]
Table 3: Microbiological and Other Methods
Method TypeOrganism/PrincipleMatrixLODLOQRecoveryPrecision (RSD)
Capillary Electrophoresis Photodiode Array DetectionChicken Muscle[7]25 µg/kg[7]50 µg/kg[7]--
ELISA Monoclonal AntibodyMilk----
Microbial Inhibition Assay Bacillus licheniformisChicken Tissues[8]----

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison tables.

HPLC-Fluorescence for Sarafloxacin in Chicken Muscle

This method utilizes solid-phase extraction for sample clean-up and preconcentration, followed by determination using capillary electrophoresis with a photodiode array detection system.[7]

Sample Preparation:

  • Homogenize chicken muscle tissue.

  • Perform solid-phase extraction (C18) for clean-up and preconcentration of the sample.

Chromatographic Conditions:

  • Instrument: Capillary Electrophoresis system with a photodiode array detector.

  • Separation: The specific capillary and buffer system details would be outlined in the full study.

Validation Parameters:

  • The method was validated for linearity, with calibration graphs being linear for sarafloxacin from 50 to 300 µg/kg.[7]

  • The limit of detection (LOD) was 25 µg/kg, and the limit of quantification (LOQ) was 50 µg/kg.[7]

LC-MS/MS for Sarafloxacin and Other Fluoroquinolones in Poultry and Pork

This gas chromatography-tandem mass spectrometry method is for the simultaneous determination of four fluoroquinolones.[2][3]

Sample Preparation:

  • Employ liquid-liquid extraction.

  • Follow with solid-phase extraction for sample clean-up.

  • Use Trimethylsilyl diazomethane as a derivatizing agent.

Instrumental Analysis:

  • Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Analysis Mode: Full scan mass spectrometry and automated selected reaction monitoring for qualitative and quantitative analysis.[2][3]

Validation Parameters:

  • The limit of detection (LOD) for sarafloxacin was 1.0 µg/kg, and the limit of quantitation (LOQ) was 2.0 µg/kg.[2][3]

  • Recoveries for sarafloxacin ranged from 77.97% to 90.94%.[2]

  • The relative standard deviations (RSD) were less than 7.45%.[2]

Signaling Pathway for Fluoroquinolone Action

Fluoroquinolones, including sarafloxacin, exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Fluoroquinolone_Action cluster_bacteria Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

A Comparative Analysis of Sarafloxacin Hydrochloride and Other Quinolones Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Quinolones, a class of synthetic broad-spectrum antimicrobial agents, have been a critical component in the therapeutic arsenal against this bacterium. This guide provides an objective comparison of the in vitro efficacy of sarafloxacin hydrochloride against other prominent quinolones—ciprofloxacin, levofloxacin, and enrofloxacin—for inhibiting P. aeruginosa. The comparison is supported by experimental data and detailed methodologies to assist researchers in their ongoing efforts to combat this challenging pathogen.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, fluoroquinolones trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death.[2] this compound, as a member of the fluoroquinolone class, shares this mechanism of action.[2][3]

Quinolone_Mechanism_of_Action cluster_bacterium Pseudomonas aeruginosa Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Quinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to DNA breaks DNA_Replication_Fork DNA_Replication_Fork Topoisomerase_IV->DNA_Replication_Fork Decatenation Topoisomerase_IV->Cell_Death Leads to DNA breaks Relaxed_DNA Relaxed_DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replicated_DNA Replicated_DNA Replicated_DNA->Topoisomerase_IV Decatenation Quinolone_Resistance_Mechanisms cluster_bacterium Resistant Pseudomonas aeruginosa Cell Quinolone_In Quinolone (extracellular) Porin Outer Membrane Porin Quinolone_In->Porin Entry Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Quinolone_In->Efflux_Pump Enters Cytoplasm Quinolone_Out Quinolone (extracellular) DNA_Gyrase_Mutated Mutated DNA Gyrase Porin->DNA_Gyrase_Mutated Target Interaction Topoisomerase_IV_Mutated Mutated Topoisomerase IV Porin->Topoisomerase_IV_Mutated Target Interaction Efflux_Pump->Quinolone_Out Expulsion Reduced_Binding Reduced Quinolone Binding DNA_Gyrase_Mutated->Reduced_Binding Topoisomerase_IV_Mutated->Reduced_Binding

References

Comparative Analysis of Sarafloxacin Residue Depletion in Poultry Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of sarafloxacin residue depletion across various poultry tissues, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from peer-reviewed studies and is intended to facilitate a deeper understanding of sarafloxacin pharmacokinetics in different poultry species.

Executive Summary

Sarafloxacin, a fluoroquinolone antibiotic, has been utilized in poultry to control bacterial infections. Understanding its depletion from edible tissues is paramount for ensuring food safety and adhering to regulatory standards. This guide consolidates data on sarafloxacin residue levels in muscle, liver, kidney, and skin with fat, drawing comparisons between different poultry types. The presented data highlights significant variations in residue depletion rates and persistence across tissues and species, underscoring the importance of species-specific withdrawal period assessments.

Data Presentation: Quantitative Residue Depletion

The following tables summarize the mean concentrations of sarafloxacin in various poultry tissues at different withdrawal time points, as determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Table 1: Sarafloxacin Residue Depletion in Black-Bone Silky Fowl Tissues Following Oral Administration [1][2]

Withdrawal TimeMuscle (µg/kg)Liver (µg/kg)
1 day366.88 ± 129.51120.35 ± 46.86
3 days-< 80
9.25 days--
21 daysPeak ConcentrationPeak Concentration
43.25 days45.46 ± 12.94-

Note: A dash (-) indicates that specific data was not provided in the cited study.

Table 2: Sarafloxacin (as a metabolite of Difloxacin) Residue Depletion in Broiler Chicken Tissues Following Oral Administration [3]

Withdrawal TimeMuscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Skin + Fat (µg/kg)
1 day10.4 ± 1.2-136.4 ± 18.3-

Note: The study provided a range for mean concentrations of difloxacin and sarafloxacin combined. The values for muscle and kidney represent the lower and upper bounds of sarafloxacin concentration, respectively, as sarafloxacin is the primary metabolite.[3] A specific value for liver and skin + fat for sarafloxacin alone was not detailed.

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Study 1: Residue Depletion of Sarafloxacin in Black-Bone Silky Fowl[1][2]
  • Animals: Healthy black-bone silky fowls.

  • Drug Administration: Oral administration of sarafloxacin at a dose of 10 mg/kg body weight for 7 consecutive days.[1][2]

  • Sampling: Muscle and liver tissues were collected at various withdrawal periods after the final drug administration.[1][2]

  • Analytical Method: Sarafloxacin concentrations were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1][2]

  • Method Validation: The limit of detection (LOD) for sarafloxacin was 1.0 µg/kg. The recoveries from fortified blank samples ranged from 93.53% to 108.47%, with coefficients of variation below 9.28%.[1]

Study 2: Residue Depletion of Difloxacin and its Metabolite Sarafloxacin in Broiler Chickens[3]
  • Animals: Broiler chickens.

  • Drug Administration: Multiple oral doses of difloxacin at 10 mg/kg body weight daily for 5 days.[3]

  • Sampling: Kidney, liver, muscle, and skin + fat tissues were collected 1 day after the final dose.[3]

  • Analytical Method: Analysis of tissue samples was performed using a High-Performance Liquid Chromatography (HPLC) method.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining sarafloxacin residue depletion in poultry tissues.

Caption: Experimental workflow for sarafloxacin residue analysis in poultry.

Discussion and Conclusion

The compiled data reveals a notable difference in the depletion of sarafloxacin between black-bone silky fowl and broiler chickens. In black-bone silky fowl, sarafloxacin residues in muscle tissue depleted very slowly, with concentrations remaining above the maximum residue limit (MRL) of 10 µg/kg for an extended period.[1] Conversely, in broiler chickens, sarafloxacin concentrations in muscle were found to be below the MRL within 12 hours of the last dose in some studies.[1]

The prolonged presence of sarafloxacin in the tissues of black-bone silky fowl suggests a different metabolic or elimination pathway compared to common broiler chickens, necessitating a significantly longer withdrawal time of 93 days for this specific breed to ensure consumer safety.[1][2] The data for broiler chickens, while indicating faster depletion, was primarily derived from a study where sarafloxacin was a metabolite of difloxacin, which may influence its tissue distribution and depletion kinetics.[3]

These findings emphasize the critical need for species- and breed-specific residue depletion studies to establish appropriate withdrawal periods for veterinary drugs. Researchers and drug development professionals are encouraged to consider these differences when designing new therapeutic agents or establishing safety guidelines for existing ones. Further research is warranted to elucidate the mechanisms behind the differential depletion of sarafloxacin in various poultry breeds and to expand the dataset to include a wider range of tissues and time points.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sarafloxacin Hydrochloride, a fluoroquinolone antibiotic, requires careful management due to its potential health and environmental effects.[1] This guide provides essential, step-by-step procedures for its safe disposal.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory system. In the United States, the primary federal agency overseeing this is the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] It is crucial to adhere to all federal, state, and local regulations, as state-level rules may be more stringent than federal guidelines.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]

Hazard Profile and Safety Precautions

Safety Data Sheets (SDS) for this compound present varied hazard classifications. Some sources classify it as a non-hazardous substance.[6] However, other sources identify it as harmful if swallowed (Acute toxicity, oral - Category 4), a cause of skin and serious eye irritation, and potentially causing respiratory irritation.[3] Due to this conflicting information and its classification as a fluoroquinolone antibiotic, it is prudent to handle this compound as a hazardous substance, exercising caution to minimize exposure and environmental release.

When handling this compound in solid or solution form, especially during disposal and spill cleanup, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: A lab coat or other impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: For operations that may generate dust, a suitable respirator should be used.[7]

Standard Disposal Procedure

The guiding principle for the disposal of this compound is that it must not be released into the sanitary sewer or disposed of in regular solid waste.[5][8] The recommended method is through a licensed professional waste disposal company.[7]

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing this compound (e.g., unused product, contaminated lab supplies, spill cleanup debris) in a dedicated, leak-proof, and sealable container.

  • Ensure the container is compatible with the waste; for solids, a securely sealed plastic bag or drum is appropriate. For liquids, use a sealed container with secondary containment to prevent spills.

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste Pharmaceuticals".[1]

  • The label must also include the full chemical name: "this compound" and its CAS number (91296-87-6).

Step 3: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

  • Storage areas should be cool and well-ventilated.[3]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.

  • The contractor will transport the waste for disposal, typically via incineration at a permitted facility, which is the preferred method for many non-hazardous and hazardous pharmaceuticals.[4][9]

Spill and Decontamination Protocol

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity of the spill.

  • If the spill generates dust or involves a volatile solvent, evacuate the area and ensure it is well-ventilated before cleanup begins.[3]

Step 2: Don Appropriate PPE

  • Before beginning cleanup, don the full personal protective equipment detailed above.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Carefully sweep or scoop the solid material to avoid creating dust. Place the collected material into a suitable container for disposal.[5]

  • For Liquid Spills: Cover the spill with an absorbent, inert material such as diatomite or universal binders.[3] Once the liquid is fully absorbed, carefully scoop the material into a disposal container.

Step 4: Decontaminate the Surface

  • After the bulk of the spill has been removed, decontaminate the affected surface.

  • Scrub the area with alcohol, as recommended by safety data sheets.[3] Use fresh absorbent material to wipe the area, placing all used materials into the hazardous waste container.

  • Follow with a standard cleaning using soap and water.[7]

Step 5: Dispose of Cleanup Materials

  • All materials used for spill cleanup (gloves, absorbent pads, wipes, etc.) are considered hazardous waste and must be placed in the sealed, labeled container for professional disposal.[3]

Summary of Key Data

The following table summarizes essential quantitative and qualitative data for this compound relevant to its safe handling and disposal.

ParameterData / InformationCitation
CAS Number 91296-87-6[3]
Molecular Formula C₂₀H₁₇F₂N₃O₃ · HCl[7]
Physical Form Solid (White to light yellow powder)[7]
Hazard Classifications Acute toxicity, oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); May cause respiratory irritation (Category 3)[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[3]
Primary Disposal Route Licensed professional waste disposal company (typically via incineration)[7]
Prohibited Disposal Do not empty into drains or dispose of in household trash[5][8]
Spill Decontamination Absorb liquids with inert material; Decontaminate surfaces by scrubbing with alcohol[3]

Disposal Workflow Diagram

The logical flow for making decisions regarding the disposal of this compound is outlined below. This workflow ensures that all safety and regulatory requirements are met at each step of the process.

cluster_prep Preparation & Handling cluster_procedure Disposal & Spill Procedure cluster_final Final Disposition A Identify Sarafloxacin HCl Waste (Unused product, contaminated items) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C Spill_Yes Follow Spill & Decontamination Protocol C->Spill_Yes Yes Spill_No Follow Standard Disposal Procedure C->Spill_No No Spill_Cleanup 1. Secure Area 2. Contain Spill (Absorb/Sweep) 3. Decontaminate with Alcohol 4. Collect all waste Spill_Yes->Spill_Cleanup Collect Place waste in a compatible, sealed, and leak-proof container Spill_Cleanup->Collect Spill_No->Collect Label Label Container: 'Hazardous Waste Pharmaceuticals' 'this compound' Collect->Label Store Store in a designated, secure area Label->Store Dispose Arrange pickup by licensed hazardous waste contractor for incineration Store->Dispose

Caption: A workflow for the safe handling and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Sarafloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sarafloxacin Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Hands Protective glovesGloves must be impermeable and resistant to the chemical.[4]
Body Impervious clothing / Laboratory coatA complete suit protecting against chemicals may be necessary for large quantities or spill response.[2][3]
Feet Closed-toe shoesProtective boots may be required depending on the scale of work.[4]
Respiratory Suitable respiratorFor nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[3] For higher-level protection or when dust may be generated, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3] Always use respirators and components tested and approved under appropriate government standards.[3]

Operational Plan: Safe Handling Protocol

This step-by-step guide outlines the process for safely handling this compound from receipt to use.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Experiment Phase prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Assemble and inspect all required PPE prep_2->prep_3 prep_4 Prepare work area: clear of clutter, have spill kit ready prep_3->prep_4 handle_1 Carefully weigh the solid compound, avoiding dust generation prep_4->handle_1 handle_2 Prepare solutions within the fume hood handle_1->handle_2 handle_3 Clearly label all containers handle_2->handle_3 handle_4 Conduct experiment, minimizing aerosol formation handle_3->handle_4 post_1 Decontaminate work surfaces handle_4->post_1 post_2 Segregate and label waste for disposal post_1->post_2 post_3 Remove PPE in the correct order post_2->post_3 post_4 Wash hands thoroughly post_3->post_4

Caption: Workflow for the safe handling of this compound.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a properly functioning chemical fume hood or other suitable exhaust ventilation is available and in use.[1][2][4]

    • Assemble all necessary PPE as detailed in Table 1 and inspect it for any damage.

    • Prepare the work area by removing unnecessary items and ensuring a spill kit is readily accessible.

  • Handling :

    • When weighing the solid material, do so carefully to avoid the formation of dust.[1][3][4]

    • If creating solutions, perform this task within the fume hood.

    • Keep all containers tightly sealed when not in use.[1][2][3]

    • Avoid all direct contact with the skin and eyes and prevent inhalation of dust or aerosols.[1][2][4]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling :

    • Decontaminate all work surfaces after use.

    • Properly label and store any remaining material according to the storage guidelines.

    • Segregate waste materials for appropriate disposal.

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[1][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • Eye Contact : Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1][4] Seek prompt medical attention.[1] An eye-wash station should be readily accessible.[2]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1][4] Seek medical attention.[1]

  • Inhalation : Move the individual to fresh air immediately.[1][4] If breathing is difficult, trained personnel may administer CPR, but mouth-to-mouth resuscitation should be avoided.[1] Seek immediate medical attention.

  • Ingestion : Rinse the mouth out with water.[1][4] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Spill Response

In the case of a spill, follow these procedural steps to ensure safety and proper cleanup.

Chemical Spill Response Workflow

spill_1 Evacuate and secure the area spill_2 Notify supervisor and safety personnel spill_1->spill_2 spill_3 Don full PPE (including respiratory protection) spill_2->spill_3 spill_4 Contain the spill spill_3->spill_4 spill_5 Clean up the spill spill_4->spill_5 Solid: Sweep up Liquid: Absorb spill_6 Decontaminate the area spill_5->spill_6 spill_7 Dispose of waste spill_6->spill_7 spill_8 Restock spill kit spill_7->spill_8

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate and Secure : Immediately evacuate personnel from the affected area and restrict access.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Wear Full PPE : Before attempting to clean the spill, don the appropriate full personal protective equipment, including respiratory protection.[1]

  • Containment : Prevent the spill from spreading and keep it away from drains or water courses.[1]

  • Clean-up :

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[3] Avoid creating dust.

    • For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[1]

  • Decontamination : Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Disposal : Place all contaminated materials, including cleaning supplies and PPE, into a sealed container and dispose of it as hazardous waste according to all local, state, and federal regulations.[1]

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

  • Storage :

    • Keep containers tightly sealed in a dry, cool, and well-ventilated area.[1][2][3]

    • The recommended storage temperature is 4°C, though some suppliers may recommend -20°C for powder.[1][2][5]

    • Protect from direct sunlight and sources of ignition.[1][2]

    • Store locked up.[1]

  • Disposal :

    • Dispose of waste material in accordance with all applicable country, federal, state, and local regulations.[1]

    • Do not allow the product to enter drains, water courses, or the soil.[1][6]

    • It is recommended to use a licensed professional waste disposal company.[3][7]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

Table 2: Physical and Chemical Data

PropertyValue
Molecular Formula C₂₀H₁₈ClF₂N₃O₃
Molecular Weight 421.83 g/mol [1][2]
Appearance Solid; White to light yellow powder[1][7]
Melting Point >240 °C[1]
Boiling Point 621.4 °C at 760 mmHg[1]
Occupational Exposure Limits No data available; contains no substances with established limit values.[1][2]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。